molecular formula C16H27Cl2N5 B2409643 KB-0742 dihydrochloride CAS No. 2416874-75-2

KB-0742 dihydrochloride

Katalognummer: B2409643
CAS-Nummer: 2416874-75-2
Molekulargewicht: 360.33
InChI-Schlüssel: OTUPXOLLHVLWQF-NJHZPMQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

KB-0742 dihydrochloride is a useful research compound. Its molecular formula is C16H27Cl2N5 and its molecular weight is 360.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(1S,3S)-3-N-(5-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5.2ClH/c1-3-11(4-2)14-10-16(19-13-6-5-12(17)9-13)21-15(20-14)7-8-18-21;;/h7-8,10-13,19H,3-6,9,17H2,1-2H3;2*1H/t12-,13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUPXOLLHVLWQF-NJHZPMQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NC2=CC=NN2C(=C1)NC3CCC(C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)C1=NC2=CC=NN2C(=C1)N[C@H]3CC[C@@H](C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

KB-0742 Dihydrochloride: A Technical Guide to its Mechanism of Action as a Potent and Selective CDK9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KB-0742 is an orally bioavailable, potent, and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] Its mechanism of action centers on the suppression of transcriptional elongation, a process frequently hijacked by cancer cells to drive the expression of key oncogenes, most notably MYC.[3][4] By inhibiting CDK9, KB-0742 leads to the downregulation of short-lived oncogenic transcripts, resulting in anti-proliferative and pro-apoptotic effects in various preclinical cancer models.[2][5] This document provides an in-depth overview of the molecular mechanism, key experimental data, and methodologies used to characterize KB-0742, which is currently under investigation in a Phase 1/2 clinical trial for patients with relapsed or refractory solid tumors and non-Hodgkin lymphoma.[3][6]

Core Mechanism of Action: Inhibition of Transcriptional Elongation

The primary molecular target of KB-0742 is CDK9, a serine/threonine kinase that forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, with Cyclin T1 as its primary regulatory partner.[5][7] P-TEFb is a crucial regulator of gene transcription.

The Role of CDK9 in Transcription: After transcription initiation, RNA Polymerase II (RNAPII) often pauses promoter-proximally. For transcription to proceed to the productive elongation phase, P-TEFb is recruited. Activated CDK9 within the P-TEFb complex phosphorylates two key substrates:

  • The C-terminal domain (CTD) of the largest subunit of RNAPII: Specifically, CDK9 phosphorylates the serine 2 (Ser2) residue of the heptad repeats in the CTD.[4][5] This phosphorylation event is a critical signal for the transition from paused to elongating RNAPII.

  • Negative elongation factors: CDK9 also phosphorylates and inactivates negative elongation factors (such as NELF and DSIF), further promoting the release of the paused polymerase.

Impact of KB-0742: KB-0742 exerts its therapeutic effect by competitively binding to the ATP-binding pocket of CDK9, potently inhibiting its kinase activity.[7] This direct inhibition prevents the phosphorylation of Ser2 on the RNAPII CTD.[5][6] The consequence is a failure of transcriptional elongation, leading to a rapid depletion of messenger RNA (mRNA) transcripts with short half-lives.

Many cancers, particularly those driven by the MYC family of oncogenes, are highly dependent on continuous, high-level transcription to maintain their malignant phenotype.[3][8] These "transcriptionally addicted" tumors rely on oncogenes like MYC to drive the expression of genes involved in cell growth, proliferation, and apoptosis evasion.[3] Because the MYC protein and its target gene transcripts are often very unstable, these cancers are exquisitely sensitive to disruptions in the transcriptional machinery. KB-0742's ability to halt transcriptional elongation effectively shuts down this oncogenic program, leading to tumor growth inhibition.[2][6]

Signaling Pathway Diagram

CDK9_Pathway cluster_nucleus Cell Nucleus PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII_Paused Paused RNAPII PTEFb->RNAPII_Paused Phosphorylates RNAPII (Ser2) RNAPII_Elongating Elongating RNAPII RNAPII_Paused->RNAPII_Elongating Elongation Release Oncogenes Oncogenes (e.g., MYC) RNAPII_Elongating->Oncogenes Transcribes DNA DNA Template DNA->RNAPII_Paused Transcription Initiation mRNA Oncogenic mRNA (short half-life) Oncogenes->mRNA Protein Oncogenic Proteins mRNA->Protein Translation KB0742 KB-0742 KB0742->PTEFb Inhibition

Caption: CDK9 inhibition by KB-0742 blocks RNAPII phosphorylation, halting oncogene transcription.

Quantitative Data Summary

The potency and activity of KB-0742 have been characterized through in vitro assays, cellular models, and clinical trials.

Table 1: In Vitro and Cellular Activity of KB-0742
ParameterTarget/Cell LineValueReference(s)
IC₅₀ CDK9/Cyclin T16 nM[5][7][9]
Selectivity Other CDK Kinases>50-fold[5][9]
GR₅₀ 22Rv1 (Prostate Cancer)0.183 µM[5][9]
GR₅₀ MV-4-11 (AML)0.288 µM[5][9]

IC₅₀: Half-maximal inhibitory concentration. GR₅₀: Concentration for 50% growth rate inhibition.

Table 2: Preclinical Pharmacokinetics of KB-0742
SpeciesParameterValueReference(s)
Rat Oral Bioavailability (%F)≥84%[10]
Dog Oral Bioavailability (%F)>100%[10]
Table 3: Preliminary Clinical Efficacy (Phase 1/2 Trial NCT04718675)
MetricPatient PopulationValueReference(s)
Plasma Half-Life Humans~24 hours[11][12]
Partial Response (PR) Myxoid Liposarcoma (n=1)1 patient[1][13]
Stable Disease (SD) Multiple Cancer Types9 patients (43%)[1]
Disease Control Rate (DCR) All Evaluable Patients48%[1][11]

Data from the dose escalation portion of the trial. DCR = Complete Response + Partial Response + Stable Disease.

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism and efficacy of KB-0742.

CDK9 Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of KB-0742 against the CDK9/Cyclin T1 complex.

  • Methodology:

    • Reagents: Recombinant human CDK9/Cyclin T1 enzyme, a suitable peptide substrate, and radiolabeled ATP ([γ-³²P]ATP) or a fluorescence-based detection system.

    • Procedure: The kinase reaction is performed by incubating the CDK9/Cyclin T1 enzyme with the substrate and ATP in a reaction buffer.

    • Inhibition: A range of KB-0742 concentrations (typically a serial dilution) is added to the reaction wells. A DMSO control (vehicle) is included.

    • Detection: After incubation, the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the substrate on a filter and measuring radioactivity. For fluorescence assays, a specific antibody detects the phosphorylated product.

    • Analysis: The percentage of inhibition relative to the DMSO control is calculated for each KB-0742 concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

Cell Growth Rate Inhibition (GR₅₀) Assay
  • Objective: To measure the effect of KB-0742 on the growth rate of cancer cell lines.

  • Methodology:

    • Cell Plating: Cancer cell lines (e.g., 22Rv1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[7]

    • Treatment: The following day, the media is replaced with fresh media containing serial dilutions of KB-0742 or DMSO as a vehicle control.

    • Incubation: Plates are incubated for a specified period, typically 48 to 72 hours.[5][9]

    • Cell Viability Measurement: Cell viability is assessed using a luminescent assay (e.g., CellTiter-Glo®) which measures ATP levels, or by direct cell counting.

    • Analysis: The growth rate (GR) is calculated for each drug concentration relative to the untreated control. The GR₅₀ value, the concentration at which the growth rate is inhibited by 50%, is then determined from the dose-response curve.

Target Engagement Western Blot
  • Objective: To confirm that KB-0742 inhibits CDK9 activity within the cell by measuring the phosphorylation status of its downstream target, RNAPII.

  • Methodology:

    • Cell Treatment: 22Rv1 cells are treated with various concentrations of KB-0742 (e.g., 0.1-10 µM) for a short duration (e.g., 6 hours).[5][9]

    • Protein Extraction: Cells are harvested and lysed to extract total cellular protein.

    • Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated RNAPII Ser2 (pSer2), total RNAPII, and other proteins of interest like MYC or Androgen Receptor (AR). A loading control (e.g., β-actin) is also used.

    • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate. A significant reduction in the pSer2 signal relative to total RNAPII indicates on-target activity.[5][6]

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of orally administered KB-0742 in a living organism.

  • Methodology:

    • Cell Implantation: Human cancer cells (e.g., 22Rv1 castration-resistant prostate cancer cells) are subcutaneously injected into immunocompromised mice.[2][5]

    • Tumor Growth: Tumors are allowed to grow to a palpable size.

    • Treatment: Mice are randomized into vehicle control and treatment groups. The treatment group receives KB-0742 via oral gavage at specified doses (e.g., 3-30 mg/kg) and schedules (e.g., daily for 21 days, or an intermittent schedule of 3 days on/4 days off).[5][14]

    • Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

    • Endpoint: The study concludes when tumors in the control group reach a predetermined size. The anti-tumor activity is assessed by comparing the tumor growth inhibition in the treated groups to the control group.[2][5]

Overall Drug Evaluation Workflow

Workflow Discovery 1. Target Discovery (SMM Screen) InVitro 2. In Vitro Assays - Kinase IC50 - Selectivity Panel Discovery->InVitro Cellular 3. Cellular Assays - GR50 (Viability) - Western Blot (pSer2) InVitro->Cellular InVivo 4. In Vivo Preclinical - Xenograft Models - PK/PD Cellular->InVivo Clinical 5. Clinical Trials (NCT04718675) - Safety (MTD) - Efficacy (DCR) InVivo->Clinical

Caption: The development pipeline for KB-0742 from initial discovery to clinical trials.

References

KB-0742 Dihydrochloride: A Technical Overview of its CDK9 Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-0742 dihydrochloride (B599025) is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] As a key regulator of transcriptional elongation, CDK9 has emerged as a critical therapeutic target in various malignancies, particularly those driven by transcriptional addiction, such as MYC-amplified tumors.[4][5][6][7][8] This technical guide provides an in-depth analysis of the CDK9 selectivity profile of KB-0742, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also contains a cyclin partner (T1, T2a, T2b, or K).[9][10][11] The primary function of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII) at the serine 2 position (Ser2).[1][6] This phosphorylation event is a crucial step for releasing RNAPII from promoter-proximal pausing, thereby enabling productive transcriptional elongation.[9][11] KB-0742 exerts its therapeutic effect by competitively binding to the ATP pocket of CDK9, inhibiting its kinase activity and subsequently blocking the phosphorylation of RNAPII Ser2, leading to a reduction in the transcription of short-lived oncoproteins like MYC.[7][12]

Quantitative Selectivity Profile

KB-0742 demonstrates high selectivity for CDK9 over other members of the CDK family, particularly those involved in cell cycle regulation.[12] The inhibitory activity of KB-0742 has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric for potency and selectivity.

Kinase TargetIC50 (nM)Fold Selectivity vs. CDK9
CDK9/CycT1 6 1
CDK1/CycB>1000>167
CDK2/CycA3900650
CDK3/CycE>10000>1667
CDK4/CycD1>1000>167
CDK5/p2579001317
CDK6/CycD3>10000>1667
CDK7/CycH2800467
CDK8/CycC>10000>1667
CDK12/CycK>1000>167
CDK13/CycK>1000>167

Data sourced from biochemical assays performed at a 10 µM ATP concentration.[3][12]

In a broader kinase screen against 631 kinases, significant inhibition (≥50%) by KB-0742 at a concentration of 10 µM was predominantly observed for a subset of CDK kinases, underscoring its selectivity.[6]

Experimental Protocols

The quantitative selectivity data for KB-0742 was primarily generated using the HotSpot® Kinase Assay platform from Reaction Biology Corporation.[6][12]

Biochemical Kinase Assay Protocol:

  • Compound Preparation: KB-0742 was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

  • Serial Dilution: A 10-dose, three-fold serial dilution of the compound was prepared, starting from a high concentration (e.g., 10 µM).[12]

  • Kinase Reaction Mixture: The purified, active kinase (e.g., CDK9/cyclin T1) was prepared in a reaction buffer containing a specific substrate and ATP at a concentration approximating the Michaelis constant (Km).

  • Incubation: The kinase, substrate, and varying concentrations of KB-0742 were incubated together to allow for the enzymatic reaction to proceed.

  • Detection: The assay measures the amount of phosphorylated substrate, typically through radiometric (e.g., ³³P-ATP) or non-radiometric (e.g., fluorescence-based) methods.

  • Data Analysis: The percentage of kinase inhibition at each compound concentration was calculated relative to a DMSO control. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, was determined by fitting the data to a dose-response curve using graphing software like GraphPad PRISM.[12]

Signaling Pathways and Experimental Workflows

CDK9 Signaling Pathway in Transcriptional Elongation

The following diagram illustrates the central role of CDK9 in the regulation of transcriptional elongation.

CDK9_Signaling_Pathway cluster_promoter Promoter Region cluster_elongation Gene Body Promoter Promoter RNAPII_Paused RNA Polymerase II (Paused) DSIF_NELF DSIF/NELF RNAPII_Paused->DSIF_NELF Associated with RNAPII_Elongating RNA Polymerase II (Elongating) RNAPII_Paused->RNAPII_Elongating Release from Pausing mRNA Nascent mRNA RNAPII_Elongating->mRNA Transcription PTEFb P-TEFb Complex (CDK9/Cyclin T1) PTEFb->RNAPII_Paused Recruited to PTEFb->RNAPII_Paused Phosphorylates Ser2 of CTD KB0742 KB-0742 KB0742->PTEFb Inhibits

Caption: The role of CDK9 in transcriptional elongation and its inhibition by KB-0742.

Experimental Workflow for Kinase Selectivity Profiling

The systematic process for determining the kinase selectivity profile of KB-0742 is outlined below.

Kinase_Selectivity_Workflow cluster_preparation Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound KB-0742 Stock Solution (in DMSO) SerialDilution 10-Point Serial Dilution Compound->SerialDilution Reaction Kinase Reaction (Kinase + Substrate + ATP + KB-0742) SerialDilution->Reaction KinasePanel Panel of Purified Kinases KinasePanel->Reaction Detection Measure Substrate Phosphorylation Reaction->Detection InhibitionCalc Calculate % Inhibition vs. Control Detection->InhibitionCalc CurveFit Dose-Response Curve Fitting InhibitionCalc->CurveFit IC50 Determine IC50 Values CurveFit->IC50

Caption: Workflow for determining the IC50 values of KB-0742 against a panel of kinases.

Conclusion

KB-0742 dihydrochloride is a highly potent and selective inhibitor of CDK9. The quantitative data from biochemical assays clearly demonstrate its selectivity for CDK9 over other CDK family members, a crucial attribute for minimizing off-target effects related to cell cycle disruption. The well-defined mechanism of action, coupled with a favorable selectivity profile, positions KB-0742 as a promising therapeutic agent for transcriptionally addicted cancers. The experimental protocols and workflows described herein provide a transparent foundation for the continued investigation and development of this compound.

References

KB-0742 Dihydrochloride: A Deep Dive into its Structure-Activity Relationship and Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

KB-0742, a potent, selective, and orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9), has emerged as a promising therapeutic candidate for transcriptionally addicted cancers, particularly those driven by the MYC oncogene. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of KB-0742, its mechanism of action, and a summary of its preclinical data, offering valuable insights for researchers in the field of oncology and drug discovery.

Core Structure and Mechanism of Action

KB-0742 is a small molecule inhibitor that targets the ATP-binding pocket of CDK9, a key regulator of transcriptional elongation. By inhibiting CDK9, KB-0742 prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII), leading to a global suppression of transcription, with a preferential impact on genes with short half-lives, including the MYC oncogene. This targeted disruption of transcriptional machinery induces cell cycle arrest and apoptosis in cancer cells that are dependent on high levels of transcription for their survival.

The discovery of KB-0742 originated from a small molecule microarray screen that identified a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold as a selective CDK9 binder.[1] Extensive medicinal chemistry efforts focused on optimizing this initial hit for potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of KB-0742.[1]

Structure-Activity Relationship (SAR)

The development of KB-0742 involved systematic modifications of the initial hit compound to explore the SAR and enhance its drug-like properties. The following tables summarize the key quantitative data from these studies, highlighting the impact of structural modifications on CDK9 inhibitory activity.

Table 1: In Vitro CDK9 Inhibition and Selectivity of KB-0742 and Key Analogs
CompoundR1R2R3CDK9/CycT1 IC50 (nM)CDK2/CycE IC50 (nM)CDK4/CycD1 IC50 (nM)CDK7/CycH IC50 (nM)
KB-0742 (28) 3-pentylH(1S,2S)-2-aminocyclopentylamino6>1000>1000420
Analog 8 IsopropylH3-amino-azetidin-1-yl193700-6800
Analog 9 IsopropylCl3-amino-azetidin-1-yl12220--
Analog 33 4-fluoro-o-tolylH(1S,2S)-2-aminocyclopentylamino9>2100>2100>2100
Analog 34 4-chloro-o-tolylH(1S,2S)-2-aminocyclopentylamino9410-1100

Data sourced from "Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers"[1]. IC50 values are geometric means of two determinations.

Table 2: Cellular Activity of KB-0742 in Cancer Cell Lines
Cell LineCancer TypeGR50 (μM)
22Rv1Prostate Cancer0.183
MV-4-11Acute Myeloid Leukemia (AML)0.288

Data sourced from MedchemExpress product information[2][3].

The SAR studies revealed several key insights:

  • Substitution at the C7 position: The introduction of a (1S,2S)-2-aminocyclopentylamino group at the C7 position was critical for potent CDK9 inhibition and overall selectivity.

  • Substitution at the C5 position: Exploration of various alkyl and aryl groups at the C5 position demonstrated that a 3-pentyl group provided a good balance of potency and pharmacokinetic properties.

  • Substitution at the C3 position: While substitution at the C3 position could modulate potency, it often came at the cost of reduced selectivity against other CDKs, as seen with the chlorine substitution in analog 9.[1]

Experimental Protocols

CDK9/Cyclin T1 Inhibition Assay

The inhibitory activity of KB-0742 and its analogs against CDK9/Cyclin T1 was determined using a radiometric filter binding assay.

Methodology:

  • Recombinant human CDK9/Cyclin T1 enzyme complex was incubated with the test compound at various concentrations.

  • The reaction was initiated by the addition of [γ-³³P]ATP and a peptide substrate.

  • The reaction mixture was incubated at room temperature for a specified period.

  • The reaction was stopped, and the phosphorylated substrate was captured on a filter plate.

  • The amount of incorporated radioactivity was quantified using a scintillation counter.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (GR50 Determination)

The effect of KB-0742 on the proliferation of cancer cell lines was assessed using a cell viability assay.

Methodology:

  • Cancer cell lines (e.g., 22Rv1, MV-4-11) were seeded in 96-well plates and allowed to adhere overnight.

  • Cells were treated with a serial dilution of KB-0742 for 48-72 hours.[2][3]

  • Cell viability was measured using a commercially available reagent (e.g., CellTiter-Glo®).

  • The luminescence signal, proportional to the number of viable cells, was read using a plate reader.

  • GR50 (the concentration at which the growth rate is inhibited by 50%) values were calculated from the dose-response curves.[2][3]

In Vivo Xenograft Studies

The anti-tumor efficacy of KB-0742 was evaluated in mouse xenograft models.

Methodology:

  • Human cancer cells (e.g., 22Rv1) were subcutaneously implanted into immunodeficient mice.[2]

  • Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups.

  • KB-0742 was administered orally at specified doses and schedules (e.g., 3-30 mg/kg, daily for 21 days).[2]

  • Tumor volume and body weight were measured regularly throughout the study.

  • At the end of the study, tumors were excised and weighed, and may have been used for pharmacodynamic analysis.

Signaling Pathways and Visualizations

KB-0742's mechanism of action involves the direct inhibition of CDK9, which has downstream effects on transcriptional regulation and cell survival pathways.

KB0742_Mechanism_of_Action KB0742 KB-0742 CDK9_CycT1 CDK9/Cyclin T1 (P-TEFb) KB0742->CDK9_CycT1 RNAPII RNA Polymerase II CDK9_CycT1->RNAPII Phosphorylates pRNAPII Phosphorylated RNAPII (Ser2) RNAPII->pRNAPII Transcription Transcriptional Elongation pRNAPII->Transcription MYC MYC Oncogene Expression Transcription->MYC Anti_Apoptotic Anti-Apoptotic Proteins Transcription->Anti_Apoptotic Cell_Survival Tumor Cell Survival MYC->Cell_Survival Anti_Apoptotic->Cell_Survival

Caption: Mechanism of action of KB-0742 in inhibiting CDK9-mediated transcription.

Experimental_Workflow_In_Vivo cluster_pre Pre-Treatment cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Vehicle Vehicle Control (Oral Gavage) Randomization->Vehicle KB0742_Dosing KB-0742 Dosing (Oral Gavage) Randomization->KB0742_Dosing Tumor_Measurement Tumor Volume Measurement Vehicle->Tumor_Measurement Body_Weight Body Weight Monitoring Vehicle->Body_Weight KB0742_Dosing->Tumor_Measurement KB0742_Dosing->Body_Weight Endpoint Study Endpoint Tumor_Measurement->Endpoint Body_Weight->Endpoint Analysis Tumor Excision & Pharmacodynamic Analysis Endpoint->Analysis

Caption: Generalized workflow for in vivo xenograft studies of KB-0742.

Conclusion

KB-0742 is a well-characterized, potent, and selective CDK9 inhibitor with a clear structure-activity relationship established through rigorous medicinal chemistry efforts. Its ability to be orally administered and its demonstrated preclinical efficacy in various cancer models, particularly those with MYC amplification, underscore its potential as a valuable therapeutic agent. The detailed experimental protocols and SAR data presented in this guide provide a solid foundation for further research and development of KB-0742 and other next-generation CDK9 inhibitors. The ongoing clinical evaluation of KB-0742 will be crucial in determining its ultimate role in the treatment of transcriptionally addicted cancers.[1][4]

References

KB-0742 Dihydrochloride: A Technical Overview of a Novel CDK9 Inhibitor for MYC-Driven Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KB-0742 is an orally bioavailable, potent, and highly selective small molecule inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] As a critical component of the positive transcription elongation factor b (P-TEFb), CDK9 plays a pivotal role in phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII), a requisite step for productive transcriptional elongation of many genes, including the proto-oncogene MYC.[3] In cancers characterized by MYC amplification or overexpression, tumor cells become dependent on this transcriptional machinery for their survival and proliferation.[3] KB-0742 is being developed to exploit this dependency, offering a targeted therapeutic strategy for these difficult-to-treat cancers. This document provides a comprehensive technical guide on the preclinical and clinical development of KB-0742, focusing on its mechanism of action, efficacy in MYC-driven cancer models, and available clinical data.

Mechanism of Action

KB-0742 exerts its anti-neoplastic effects by selectively inhibiting the kinase activity of CDK9. This inhibition prevents the phosphorylation of RNAPII at serine 2 (pSER2), thereby stalling transcriptional elongation.[1] This leads to a rapid downregulation of short-lived mRNA transcripts, particularly those encoding key oncogenic drivers and anti-apoptotic proteins, such as MYC and MCL-1.[3] The resulting decrease in the levels of these critical survival proteins induces cell cycle arrest and apoptosis in cancer cells that are dependent on high levels of transcriptional output.

KB-0742_Mechanism_of_Action cluster_transcription Transcriptional Elongation P-TEFb P-TEFb CDK9 CDK9 Cyclin T1 Cyclin T1 RNAPII RNAPII CDK9->RNAPII Phosphorylation (Ser2) pSER2-RNAPII pSER2-RNAPII (Elongating) RNAPII->pSER2-RNAPII Gene Transcription Gene Transcription pSER2-RNAPII->Gene Transcription DNA DNA MYC mRNA MYC mRNA Gene Transcription->MYC mRNA MYC Protein MYC Protein MYC mRNA->MYC Protein Cell Proliferation & Survival Cell Proliferation & Survival MYC Protein->Cell Proliferation & Survival KB-0742 KB-0742 KB-0742->CDK9 Inhibits

Caption: Mechanism of action of KB-0742.

Preclinical Data

In Vitro Activity

KB-0742 has demonstrated potent and selective inhibition of CDK9 in biochemical assays and antiproliferative activity across a range of cancer cell lines, particularly those with MYC amplification.

ParameterValueCell Line/ModelReference
IC50 (CDK9/cyclin T1) 6 nMBiochemical Assay[2]
Selectivity >50-fold over other CDKsBiochemical Assay[2]
GR50 (22Rv1 Prostate Cancer) 0.183 µMCell Viability Assay[2]
GR50 (MV-4-11 AML) 0.288 µMCell Viability Assay[2]
Maximal Inhibition (TNBC PDO Model 1) 100%Patient-Derived Organoid[4]
Maximal Inhibition (TNBC PDO Model 2) 89%Patient-Derived Organoid[4]
In Vivo Activity

Preclinical studies in xenograft models have shown that oral administration of KB-0742 leads to significant tumor growth inhibition.

Animal ModelDosing RegimenOutcomeReference
Castration-Resistant Prostate Cancer (22Rv1 CDX) 3-30 mg/kg, p.o., daily for 21 daysSignificant tumor growth reduction[2]
MYC-Amplified Triple-Negative Breast Cancer (PDX) 3-days on / 4-days offTumor growth inhibition[1][5]

Pharmacodynamic assessments in these models confirmed on-target activity, with decreased levels of pSER2 in RNAPII and reduced MYC protein levels in tumor tissues.[1][6]

Clinical Development

KB-0742 is currently being evaluated in a Phase 1/2 clinical trial (NCT04718675) in patients with relapsed or refractory solid tumors and non-Hodgkin lymphoma.[7][8][9] The study is designed as a dose-escalation and cohort expansion trial.[10]

Study Design

KB-0742_Clinical_Trial_Workflow Patient Population Relapsed/Refractory Solid Tumors or Non-Hodgkin Lymphoma Dose Escalation Phase 1: Dose Escalation (10, 20, 40, 60, 80 mg) Patient Population->Dose Escalation Dosing Schedule Oral Administration 3-days on / 4-days off Dose Escalation->Dosing Schedule Safety & Tolerability Primary Endpoint: Safety & Tolerability Dose Escalation->Safety & Tolerability Cohort Expansion Phase 2: Cohort Expansion (MYC-amplified tumors) Safety & Tolerability->Cohort Expansion Efficacy Assessment Secondary Endpoint: Anti-tumor Activity Cohort Expansion->Efficacy Assessment

Caption: KB-0742 Phase 1/2 clinical trial design.
Preliminary Clinical Data

Preliminary results from the dose-escalation portion of the study have been reported.

Dose LevelsPatient PopulationKey FindingsReference
10, 20, 40, 60 mg28 patients with relapsed/refractory solid tumorsManageable safety profile. Evidence of target engagement (pSER2 reduction). One partial response in a myxoid liposarcoma patient. Disease control rate of 48%.[11]
60 and 80 mgAdenoid Cystic Carcinoma (n=18), NSCLC (n=6)Well-tolerated with manageable toxicity. Durable stable disease observed. Disease control rate of 53.8% in ACC and 83% in NSCLC.[12]

The most common treatment-emergent adverse events were Grade 1/2 nausea, vomiting, and fatigue.[11] Notably, no Grade 3/4 neutropenia was observed.[11] The maximum tolerated dose had not been reached as of the latest reports, and enrollment continues.[11]

Experimental Protocols

In Vitro Cell Viability Assays
  • Cell Lines: A panel of cancer cell lines, including those with known MYC amplification (e.g., 22Rv1, MV-4-11), are seeded in multi-well plates.

  • Treatment: Cells are treated with a dose range of KB-0742 for a specified duration (e.g., 48-72 hours).

  • Readout: Cell viability is assessed using commercially available assays (e.g., CellTiter-Glo®).

  • Analysis: Dose-response curves are generated to determine the half-maximal growth inhibitory concentration (GI50) or the concentration that causes a 50% reduction in cell growth (GR50).

Patient-Derived Xenograft (PDX) Models
  • Model Establishment: Tumor fragments from patients with MYC-amplified cancers (e.g., triple-negative breast cancer) are implanted into immunocompromised mice.

  • Treatment: Once tumors reach a specified size, mice are randomized to receive vehicle control or KB-0742 via oral gavage on an intermittent dosing schedule (e.g., 3-days on, 4-days off).

  • Efficacy Assessment: Tumor volume is measured regularly to assess tumor growth inhibition.

  • Pharmacodynamic Analysis: At the end of the study, tumors are collected at various time points post-dose to measure target engagement biomarkers, such as pSER2 and MYC protein levels, by immunohistochemistry or western blotting.

Phase 1/2 Clinical Trial Protocol (NCT04718675)
  • Eligibility: Adult patients with relapsed or refractory solid tumors or non-Hodgkin lymphoma with an ECOG performance status of ≤ 2.

  • Study Design: Open-label, dose-escalation (Part 1) followed by cohort expansion (Part 2).

  • Intervention: Oral administration of KB-0742 on a 3-days-on, 4-days-off weekly schedule in 28-day cycles.

  • Primary Objective: To evaluate the safety and tolerability of KB-0742.

  • Secondary Objectives: To assess anti-tumor activity, pharmacokinetics, and pharmacodynamics.

  • Biomarker Analysis: Pre- and on-treatment biopsies are collected to assess target engagement (pSER2 levels) and other molecular markers.

Conclusion

KB-0742 is a promising, orally bioavailable, and selective CDK9 inhibitor with a clear mechanism of action tailored for the treatment of MYC-driven cancers. Preclinical data have consistently demonstrated its on-target activity and anti-tumor efficacy in relevant cancer models. Early clinical data from the ongoing Phase 1/2 trial suggest a manageable safety profile and encouraging signs of clinical activity in heavily pretreated patients. The continued clinical development of KB-0742 will be crucial in defining its therapeutic potential for patients with transcriptionally addicted cancers.

References

Unveiling the Preclinical Power of KB-0742 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

KB-0742 is an orally bioavailable, potent, and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation.[1][2][3] Its development is rooted in the strategy of targeting transcriptional addiction, a hallmark of many aggressive cancers, including those driven by the oncogene MYC.[4][5][6] This technical guide provides a comprehensive summary of the preclinical data for KB-0742, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to generate these findings.

Mechanism of Action: Interrupting the Engine of Oncogenic Transcription

CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb).[3] P-TEFb is recruited by various transcription factors, including MYC and the Androgen Receptor (AR), to gene promoters.[3][6] Once recruited, CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position (pSer2).[3][6] This phosphorylation event is a key signal that releases RNAP II from a paused state, allowing it to proceed with productive transcript elongation of target genes, many of which are critical for cancer cell survival and proliferation.[3]

KB-0742 exerts its anti-tumor activity by binding to and inhibiting the kinase activity of CDK9.[3] This direct inhibition prevents the phosphorylation of RNAP II, leading to a halt in transcriptional elongation.[1][3] The consequence is the rapid depletion of short half-life transcripts, which disproportionately include those encoding key oncogenic drivers and anti-apoptotic proteins like MYC and AR.[1][3] This ultimately induces cell cycle arrest and apoptosis in cancer cells that are dependent on these transcription factors.[3]

KB-0742_Mechanism_of_Action cluster_0 Normal Transcriptional Elongation cluster_1 Inhibition by KB-0742 MYC Oncogenic Transcription Factors (e.g., MYC, AR) PTEFb P-TEFb Complex (CDK9/Cyclin T1) MYC->PTEFb recruits RNAPII_paused Paused RNA Pol II PTEFb->RNAPII_paused phosphorylates Ser2 of CTD RNAPII_active Elongating RNA Pol II RNAPII_paused->RNAPII_active Gene Target Genes (e.g., Anti-apoptotic, Proliferation) RNAPII_active->Gene transcribes Proteins Oncogenic Proteins Gene->Proteins Proliferation Tumor Growth & Survival Proteins->Proliferation KB0742 KB-0742 PTEFb_inhibited P-TEFb Complex (CDK9/Cyclin T1) KB0742->PTEFb_inhibited inhibits RNAPII_paused_inhibited Paused RNA Pol II PTEFb_inhibited->RNAPII_paused_inhibited No Phosphorylation Stop Transcription Blocked RNAPII_paused_inhibited->Stop Apoptosis Cell Cycle Arrest & Apoptosis Stop->Apoptosis In_Vitro_Workflow cluster_assays Endpoints (48-72h) cluster_results Data Analysis start Cancer Cell Lines (e.g., 22Rv1, TNBC) plate Seed Cells in Multi-well Plates start->plate treat Treat with varying concentrations of KB-0742 plate->treat viability Cell Viability Assay (e.g., CellTiter-Glo) treat->viability western Cell Lysis & Western Blot treat->western gr50 Calculate GR50/IC50 Values viability->gr50 pSer2 Quantify pSer2-RNAPII & MYC/AR levels western->pSer2 In_Vivo_Workflow cluster_endpoint Study Endpoint engraft Engraft Mice with Tumor Cells/Fragments (CDX/PDX) growth Allow Tumors to Reach Palpable Size engraft->growth randomize Randomize into Treatment Groups (Vehicle vs. KB-0742) growth->randomize dose Oral Dosing of KB-0742 (e.g., 3-days on/4-days off) randomize->dose monitor Monitor Tumor Volume & Body Weight dose->monitor collect Collect Tumors for Pharmacodynamic Analysis monitor->collect analyze Analyze TGI & Target Engagement (pSer2, MYC) collect->analyze

References

Unlocking Transcriptional Dependencies: A Technical Guide to KB-0742 Dihydrochloride Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the target validation studies for KB-0742 dihydrochloride, a potent and selective oral inhibitor of Cyclin-Dependent Kinase 9 (CDK9). By elucidating its mechanism of action and summarizing key preclinical and clinical findings, this guide serves as a comprehensive resource for professionals in oncology research and drug development.

Introduction: Targeting Transcriptional Addiction in Cancer

Cancer is often characterized by a dependency on the continuous, high-level expression of oncogenes and anti-apoptotic proteins. This phenomenon, known as transcriptional addiction, is frequently driven by the dysregulation of transcriptional machinery. Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical node in this process. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 plays a pivotal role in releasing paused RNA Polymerase II (Pol II), a crucial step for productive gene transcription.[1][2][3]

KB-0742 is a novel, orally bioavailable small molecule designed to selectively inhibit CDK9.[4][5] By targeting CDK9, KB-0742 aims to disrupt the transcriptional program that fuels the growth and survival of cancer cells, particularly those driven by oncogenes like MYC.[6][7] This document details the preclinical and clinical evidence that validates CDK9 as the target of KB-0742 and supports its ongoing clinical development.

Mechanism of Action of KB-0742

KB-0742 exerts its anti-tumor effects by directly inhibiting the kinase activity of CDK9.[8] In complex with its cyclin partners (primarily Cyclin T1), CDK9 phosphorylates the C-terminal domain (CTD) of RNA Pol II at the Serine 2 position (pSer2).[2][3] This phosphorylation event is essential for the transition from transcriptional initiation to productive elongation.[2]

By blocking CDK9, KB-0742 prevents the phosphorylation of RNA Pol II, leading to an accumulation of paused polymerases at the promoter regions of genes.[8] This results in a significant reduction in the transcription of genes with short-lived mRNAs, a category that includes many key oncogenes and survival proteins such as MYC and MCL-1.[8][9] The subsequent decrease in the levels of these critical proteins induces cell cycle arrest and apoptosis in cancer cells.[8]

Below is a diagram illustrating the CDK9-mediated transcription elongation pathway and the inhibitory action of KB-0742.

KB-0742_Mechanism_of_Action cluster_promoter Promoter Region cluster_elongation Gene Body DNA RNA_Pol_II_Paused RNA Pol II (Paused) DSIF_NELF DSIF/NELF RNA_Pol_II_Elongating RNA Pol II (Elongating) RNA_Pol_II_Paused->RNA_Pol_II_Elongating Transcription Elongation DNA_elong mRNA mRNA Transcript RNA_Pol_II_Elongating->mRNA P-TEFb P-TEFb (CDK9/CycT1) P-TEFb->RNA_Pol_II_Paused P-TEFb->DSIF_NELF Phosphorylates DSIF/NELF KB-0742 KB-0742 KB-0742->P-TEFb Inhibits

Figure 1: Mechanism of KB-0742 in inhibiting CDK9-mediated transcription.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of KB-0742.

Table 1: In Vitro Activity of KB-0742
Assay TypeTarget/Cell LineResultReference(s)
Biochemical Assay
CDK9/cyclin T1 InhibitionIC506 nM[2][4]
Cell-Based Assays
Antiproliferative Activity (22Rv1 - Prostate Cancer)GR500.183 µM[4]
Antiproliferative Activity (MV-4-11 - AML)GR500.288 µM[4]
Cytostatic Effect (TNBC cell lines)GI50530 nM - 1 µM[10]
Cytotoxic Effect (TNBC cell lines)IC50600 nM - 1.2 µM[10]
Table 2: In Vivo Efficacy of KB-0742 in Xenograft Models
Cancer ModelDosing RegimenOutcomeReference(s)
22Rv1 Human Prostate Cancer CDX3-30 mg/kg, p.o., daily for 21 daysSignificant reduction in tumor burden[4]
Castration-Resistant Prostate Cancer3-day on/4-day off regimenSignificantly inhibited tumor growth[5]
MYC-amplified TNBC PDX60 mg/kg, p.o., 3-days on, 4-days offTumor growth inhibition[11]
Table 3: Summary of Phase I/II Clinical Trial (NCT04718675) Data
ParameterDetailsReference(s)
Patient Population Relapsed or refractory solid tumors and non-Hodgkin lymphoma[10][12]
Dosing Regimen Oral, once daily for 3 consecutive days followed by 4 days off, in 28-day cycles (escalating doses from 10 mg to 80 mg)[12]
Pharmacokinetics Linear PK with a terminal half-life of ~24 hours[12]
Common Treatment-Emergent Adverse Events (>15%) Nausea, vomiting, anemia, fatigue, diarrhea, constipation[12]
Preliminary Efficacy (as of Jan 4, 2024)
Disease Control Rate (DCR) in TFF positive STS42.8%[12]
Disease Control Rate (DCR) in ACC53.8%[12]
Disease Control Rate (DCR) in NSCLC83%[12]
Partial ResponseObserved in a patient with TFF positive myxoid liposarcoma at 60mg[12]
Durable Stable Disease (>140 days)Observed in patients with MYCL1+ ovarian cancer and NSCLC[12]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the validation of KB-0742.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the potency and selectivity of KB-0742 against CDK9 and other kinases.

  • Methodology:

    • In vitro kinase profiling is performed using a platform such as the HotSpot® assay (Reaction Biology Corporation).[11]

    • KB-0742 is tested at various concentrations against a panel of kinases, including CDK9/cyclin T1 and other CDK family members.

    • The kinase activity is measured by quantifying the incorporation of radiolabeled phosphate (B84403) (e.g., ³³P-ATP) into a substrate.

    • IC50 values are calculated from the dose-response curves to determine the concentration of KB-0742 required for 50% inhibition of kinase activity.[10]

Cell Viability and Proliferation Assays
  • Objective: To assess the antiproliferative and cytotoxic effects of KB-0742 on cancer cell lines.

  • Methodology:

    • Cancer cell lines are seeded in multi-well plates and treated with a range of concentrations of KB-0742 or vehicle control for a specified duration (e.g., 48-72 hours).[4]

    • Cell viability can be determined using various methods, such as:

      • MTS/MTT Assay: Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan (B1609692) product.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.

      • High-Content Imaging: Utilizes fluorescently labeled antibodies to measure cell number, apoptosis markers (e.g., cleaved caspase-3), and cell cycle arrest in a multiplexed format.[10]

    • GR50 (concentration for 50% growth rate inhibition), GI50 (concentration for 50% growth inhibition), and IC50 (concentration for 50% inhibition of viability) values are calculated from the dose-response curves.[4][10]

Western Blot Analysis for Target Engagement
  • Objective: To confirm the on-target activity of KB-0742 by measuring the levels of downstream biomarkers.

  • Methodology:

    • Cancer cells are treated with KB-0742 at various concentrations and for different durations.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is probed with primary antibodies specific for:

      • Phospho-RNA Polymerase II (Ser2) (pSer2)

      • Total RNA Polymerase II

      • MYC

      • A loading control (e.g., β-actin or GAPDH)

    • The membrane is then incubated with corresponding HRP-conjugated secondary antibodies.

    • Protein bands are visualized using a chemiluminescence detection system, and band intensities are quantified to determine the relative changes in protein levels.[13]

Western_Blot_Workflow Start Cancer Cell Treatment (KB-0742) Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (pSer2, MYC, etc.) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis & Quantification Detection->Analysis

Figure 2: General workflow for Western Blot analysis.
In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of KB-0742 in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., nude or SCID) are subcutaneously implanted with human cancer cells (cell line-derived xenografts - CDX) or patient-derived tumor fragments (patient-derived xenografts - PDX).[4][11]

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • KB-0742 is administered orally at specified doses and schedules (e.g., daily or intermittently). The control group receives a vehicle.[4][11]

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Animal body weight and general health are monitored as indicators of toxicity.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for pSer2 and MYC).[11]

Pharmacodynamic Assays in Clinical Trials
  • Objective: To assess target engagement and downstream effects of KB-0742 in patients.

  • Methodology:

    • Peripheral Blood Mononuclear Cells (PBMCs):

      • Blood samples are collected from patients at pre-dose and various time points post-dose.

      • PBMCs are isolated, and target engagement can be assessed by measuring the reduction in pSer2 levels using techniques like flow cytometry or capillary electrophoresis.[4][8]

    • Tumor Biopsies:

      • Paired tumor biopsies (pre-treatment and on-treatment) are collected from a subset of patients.[12]

      • Target engagement is evaluated by analyzing changes in the levels of pSer2 and MYC protein in the tumor tissue via immunohistochemistry (IHC) or Western blotting.[12]

Conclusion

The comprehensive body of preclinical and clinical data strongly supports the validation of CDK9 as the primary therapeutic target of this compound. The potent and selective inhibition of CDK9 by KB-0742 leads to the disruption of oncogenic transcriptional programs, resulting in anti-tumor activity in various cancer models. The ongoing Phase I/II clinical trial has demonstrated a manageable safety profile and promising signs of clinical activity in heavily pretreated patients with transcriptionally addicted solid tumors. These findings underscore the potential of KB-0742 as a novel therapeutic agent for cancers reliant on transcriptional dysregulation. Further clinical investigation is warranted to fully elucidate its efficacy and identify patient populations most likely to benefit from this targeted therapy.

References

In Vitro Pharmacodynamics of KB-0742 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] As a critical component of the positive transcription elongation factor b (P-TEFb), CDK9 plays a pivotal role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII).[4][5][6] In many cancers, particularly those driven by transcriptional addiction to oncogenes like MYC, the activity of CDK9 is dysregulated.[1][5][6][7] KB-0742 interrupts this process, leading to the suppression of key oncogenic and anti-apoptotic proteins, ultimately inducing cell cycle arrest and apoptosis in tumor cells.[4] This guide provides a comprehensive overview of the in vitro pharmacodynamics of KB-0742 dihydrochloride, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action

KB-0742 exerts its anti-neoplastic effects by directly targeting and inhibiting the kinase activity of CDK9.[4] Upon binding to the ATP-binding pocket of CDK9, KB-0742 prevents the P-TEFb complex from phosphorylating Serine 2 of the RNA Polymerase II C-terminal domain (pSER2).[1][4][5] This inhibition of RNAPII phosphorylation stalls transcriptional elongation, leading to a rapid downregulation of short-lived mRNA transcripts that encode for key survival proteins and oncoproteins, most notably MYC.[1][4][5] The depletion of these critical factors triggers cell cycle arrest and apoptosis in cancer cells that are dependent on high levels of transcriptional output for their proliferation and survival.[4]

KB-0742_Mechanism_of_Action cluster_0 P-TEFb Complex CDK9 CDK9 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation (Ser2) CyclinT1 Cyclin T1 KB0742 KB-0742 KB0742->CDK9 Inhibition pSER2 pSER2-RNAPII (Elongation Competent) RNAPII->pSER2 Transcription Gene Transcription (MYC, Anti-apoptotic proteins) pSER2->Transcription Apoptosis Apoptosis & Cell Cycle Arrest Transcription->Apoptosis Suppression of

Caption: Mechanism of action of KB-0742.

Quantitative In Vitro Pharmacology

The in vitro activity of KB-0742 has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency and Selectivity
TargetIC50 (nM)Assay ConditionsReference
CDK9/cyclin T1 6 10 µM ATP[2][3][8]
CDK1/cyclin B>30010 µM ATP[8]
CDK2/cyclin E>30010 µM ATP[8]
CDK4/cyclin D1>30010 µM ATP[8]
CDK5/p25>30010 µM ATP[8]
CDK6/cyclin D3>30010 µM ATP[8]
CDK7/cyclin H/MAT1>30010 µM ATP[8]

KB-0742 demonstrates high selectivity for CDK9, with over 50-fold selectivity against other CDK family members.[2][8]

Table 2: Cellular Activity in Cancer Cell Lines
Cell LineCancer TypeParameterValue (µM)Reference
22Rv1Prostate CancerGR500.183[2]
MV-4-11Acute Myeloid LeukemiaGR500.288[2]
TNBC Cell LinesTriple-Negative Breast CancerGI500.53 - 1[1]
TNBC Cell LinesTriple-Negative Breast CancerIC50>1[1]

The effects of KB-0742 on cell viability in breast cancer cell models ranged from cytostatic to cytotoxic.[5]

Detailed Experimental Protocols

CDK9/cyclin T1 Biochemical Inhibition Assay (HotSpot Kinase Assay)

This assay quantifies the ability of KB-0742 to inhibit the enzymatic activity of CDK9.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant human CDK9/cyclin T1 enzyme, a peptide substrate, and ATP at a concentration of 10 µM.

  • Compound Addition: Add KB-0742 at various concentrations (typically in a 10-dose, 3-fold serial dilution starting from 10 µM) to the reaction mixture.[8] A DMSO control is run in parallel.

  • Incubation: Incubate the reaction mixture to allow for the kinase reaction to proceed.

  • Detection: Measure the amount of phosphorylated substrate. This is often done using a radiometric assay (e.g., incorporation of ³³P-ATP) or a non-radiometric method like fluorescence polarization or luminescence.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

CDK9_Inhibition_Assay_Workflow A 1. Prepare Reaction Mix (CDK9/CycT1, Substrate, 10µM ATP) B 2. Add KB-0742 (Serial Dilution) A->B C 3. Incubate B->C D 4. Detect Phosphorylation C->D E 5. Data Analysis (IC50 Calculation) D->E

Caption: Workflow for the CDK9 biochemical inhibition assay.
Cell Viability and Apoptosis Assay (High-Content Imaging)

This multiplexed assay assesses the impact of KB-0742 on cell proliferation, apoptosis, and cell cycle arrest in cancer cell lines.[1]

Protocol:

  • Cell Plating: Seed cancer cells (e.g., 22Rv1 or TNBC cell lines) in 96-well plates at a predetermined density (e.g., 7,500 cells/well) and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with a range of concentrations of KB-0742 or a DMSO vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).[3]

  • Staining: Add fluorescently labeled antibodies or dyes to the wells to stain for markers of cell proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3/7), and cell cycle phase (e.g., Hoechst for DNA content).[1][3]

  • Imaging: Acquire images of the stained cells using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify the number of cells, the intensity of fluorescent signals, and the percentage of cells in different cell cycle phases or undergoing apoptosis.

  • Data Analysis: Calculate GI50 (concentration for 50% growth inhibition) and IC50 (concentration for 50% reduction in cell number) values by plotting the data against compound concentration.

In Vitro Target Engagement and Pharmacodynamic Markers

The on-target activity of KB-0742 in a cellular context is confirmed by measuring its effect on downstream pharmacodynamic markers.

Measurement of RNA Polymerase II Ser2 Phosphorylation (pSER2)

Protocol:

  • Cell Treatment: Treat cancer cells with KB-0742 at various concentrations and for different durations (e.g., 6 hours).[2]

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • Western Blotting or ELISA: Analyze the levels of pSER2 in the lysates using either Western blotting with a pSER2-specific antibody or a quantitative ELISA-based method (e.g., MSD protein analysis).[9] Total RNAPII levels should also be measured as a loading control.

  • Data Analysis: Quantify the reduction in pSER2 levels relative to the vehicle-treated control.

Treatment of 22Rv1 cells with KB-0742 resulted in a significant reduction in the phosphorylation of RNA Pol II at Ser2.[2] Ex vivo experiments with human PBMCs also showed a greater than 80% reduction in pSER2 levels after a 4-hour exposure to 1 µM KB-0742.[9]

Assessment of MYC Protein Levels

Protocol:

  • Cell Treatment: Treat MYC-dependent cancer cells with KB-0742.

  • Cell Lysis and Protein Quantification: Follow the same procedure as for pSER2 measurement.

  • Western Blotting or HTRF Assay: Measure the levels of MYC protein using a specific antibody via Western blot or a sensitive immunoassay such as a Homogeneous Time Resolved Fluorescence (HTRF) assay.[5]

  • Data Analysis: Determine the dose-dependent reduction in MYC protein levels following treatment with KB-0742.

Inhibition of CDK9 by KB-0742 leads to a decrease in MYC protein levels, a key downstream indicator of its on-target activity.[1][5]

Target_Engagement_Logic KB0742 KB-0742 Treatment CDK9_Inhibition CDK9 Inhibition KB0742->CDK9_Inhibition pSER2_Reduction ↓ pSER2 Levels CDK9_Inhibition->pSER2_Reduction MYC_Reduction ↓ MYC Protein Levels CDK9_Inhibition->MYC_Reduction Cellular_Effects Cytostatic/Cytotoxic Effects pSER2_Reduction->Cellular_Effects MYC_Reduction->Cellular_Effects

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with KB-0742 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-0742 dihydrochloride (B599025) is a potent, selective, and orally bioavailable small molecule inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] CDK9 is a key regulator of transcriptional elongation, and its inhibition has emerged as a promising therapeutic strategy for cancers driven by transcriptional addiction, particularly those with MYC amplification.[3][4] Preclinical studies have demonstrated the anti-tumor activity of KB-0742 in various cancer models, including triple-negative breast cancer (TNBC), prostate cancer, and small-cell lung cancer.[5][6] These application notes provide a detailed protocol for in vivo experiments using KB-0742 in patient-derived xenograft (PDX) models, based on currently available preclinical data.

Mechanism of Action

KB-0742 selectively inhibits CDK9, a component of the positive transcription elongation factor b (P-TEFb) complex.[3] The P-TEFb complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) at serine 2 (pSER2), a critical step for the transition from transcription initiation to productive elongation.[3][5] By inhibiting CDK9, KB-0742 prevents this phosphorylation event, leading to a global decrease in transcription, with a preferential impact on genes with short half-life transcripts, such as the MYC oncogene.[3][5] This ultimately results in decreased cell viability and tumor growth inhibition in cancers dependent on high levels of transcriptional output.[1][5]

Signaling Pathway

KB_0742_Signaling_Pathway cluster_nucleus Nucleus PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation of SER2 pSER2_RNAPII pSER2-RNAPII (Elongation Competent) Transcription Gene Transcription (e.g., MYC) pSER2_RNAPII->Transcription Promotes Elongation DNA DNA MYC_Protein MYC Protein Transcription->MYC_Protein Translation Tumor_Growth Tumor Growth MYC_Protein->Tumor_Growth Drives KB0742 KB-0742 KB0742->PTEFb Inhibition KB_0742_In_Vivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis start Start acclimatize Acclimatize Mice (1 week) start->acclimatize implant Implant PDX Tumors acclimatize->implant monitor_initial Monitor Tumor Growth implant->monitor_initial randomize Randomize into Groups monitor_initial->randomize treat Administer Vehicle, KB-0742, or SOC (e.g., 3 days on/4 off) randomize->treat monitor_treatment Monitor Tumor Volume & Body Weight (2x/week) treat->monitor_treatment collect_samples Collect Tumor & PBMC Samples (2 & 8h post-dose) treat->collect_samples monitor_treatment->treat Repeat Cycle pd_analysis Pharmacodynamic Analysis (pSER2, MYC) collect_samples->pd_analysis tgi_analysis Tumor Growth Inhibition Analysis collect_samples->tgi_analysis end End pd_analysis->end tgi_analysis->end

References

Application Notes and Protocols: KB-0742 Dihydrochloride for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of KB-0742 dihydrochloride (B599025), a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), in cell-based assays.

Introduction

KB-0742 is an orally bioavailable small molecule that selectively inhibits CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb).[1][2] CDK9 plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNA Pol II), promoting transcriptional elongation.[2][3] By inhibiting CDK9, KB-0742 prevents the transcription of key oncogenes and anti-apoptotic proteins, such as MYC, leading to cell cycle arrest and apoptosis in various cancer cell types.[1][3] This makes KB-0742 a valuable tool for studying transcriptional regulation and a promising therapeutic agent in oncology research, particularly for MYC-dependent cancers.[2][3]

Mechanism of Action

KB-0742 targets the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates, most notably Serine 2 of the RNA Polymerase II C-terminal domain.[1][3] This inhibition of transcriptional elongation preferentially affects the expression of genes with short half-lives, including many oncogenes and survival factors.

cluster_transcription Transcriptional Regulation cluster_inhibition Inhibition by KB-0742 P-TEFb P-TEFb Complex (CDK9/Cyclin T1) RNA_Pol_II RNA Polymerase II P-TEFb->RNA_Pol_II Phosphorylates Ser2 Blocked_Elongation Blocked Transcription & Reduced Oncogene Expression P-TEFb->Blocked_Elongation Transcription_Elongation Transcription Elongation & Target Gene Expression (e.g., MYC) RNA_Pol_II->Transcription_Elongation Promotes DNA DNA Template KB-0742 KB-0742 KB-0742->P-TEFb Inhibits Apoptosis Cell Cycle Arrest & Apoptosis Blocked_Elongation->Apoptosis

Figure 1: Signaling pathway of KB-0742 action.

Quantitative Data Summary

The following tables summarize the key quantitative data for KB-0742 dihydrochloride.

Table 1: Solubility
SolventSolubilityNotes
Water>18.6 mg/mL
DMSO60 mg/mL (166.51 mM) to 72 mg/mL (199.81 mM)Use fresh DMSO as moisture can reduce solubility.[4][5] Sonication is recommended.[5]
Table 2: In Vitro Activity
ParameterValueCell Line/TargetNotes
IC506 nMCDK9/cyclin T1Potent and selective inhibition.[4][5][6][7]
GR500.183 µM22Rv1 (prostate)Growth inhibition 50.[6][8]
GR500.288 µMMV-4-11 (AML)Growth inhibition 50.[6][8]
GI50530 nM - 1 µMTNBC cell linesCytostatic effects observed.[9]
IC50600 nM - 1.2 µMTNBC cell linesCytotoxic effects observed.[9]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)[5]

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

  • Weighing: Carefully weigh the desired amount of this compound powder.

  • Reconstitution: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). It is recommended to use fresh DMSO as absorbed moisture can decrease the solubility of the compound.[4]

  • Dissolution: Vortex the solution thoroughly to dissolve the powder. If needed, sonicate the vial for a few minutes to ensure complete dissolution.[5]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the stock solution aliquots at -20°C for up to 6 months or at -80°C for up to one year.[6][8]

General Protocol for Cell-Based Proliferation/Viability Assay

This protocol provides a general framework for assessing the effect of KB-0742 on cell proliferation or viability using a reagent such as resazurin (B115843) or a commercial kit (e.g., CellTiter-Glo®).

Materials:

  • Cancer cell line of interest (e.g., 22Rv1, MV-4-11, TNBC cell lines)

  • Complete cell culture medium

  • This compound stock solution (from section 4.1)

  • Sterile 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Cell proliferation/viability assay reagent

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Preparation of Working Solutions:

    • On the day of treatment, thaw an aliquot of the KB-0742 stock solution.

    • Prepare a series of dilutions of KB-0742 in complete cell culture medium to achieve the desired final concentrations for the assay. A typical concentration range for initial screening could be 0.1 µM to 10 µM.[6][8] Include a vehicle control (medium with the same final concentration of DMSO as the highest KB-0742 concentration).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add the prepared KB-0742 working solutions and the vehicle control to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 48-72 hours).[6][8]

  • Assay Measurement:

    • After the incubation period, perform the cell proliferation/viability assay according to the manufacturer's instructions.

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the results as a dose-response curve and calculate the GI50 or IC50 value.

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare KB-0742 Serial Dilutions add_treatment Add Treatment to Cells overnight_incubation->add_treatment prepare_dilutions->add_treatment treatment_incubation Incubate for 48-72 hours add_treatment->treatment_incubation add_reagent Add Viability Reagent treatment_incubation->add_reagent read_plate Read Plate add_reagent->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for a cell-based assay.

Safety Precautions

This compound is a bioactive compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound.

References

Application Notes: Detection of RNAPII Phospho-Serine 2 Inhibition by KB-0742 via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-0742 is a potent, selective, and orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which plays a pivotal role in regulating gene transcription.[3] One of the primary functions of CDK9 is the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII) at the Serine 2 (Ser2) position.[3][4] This phosphorylation event is essential for the release of promoter-proximally paused RNAPII, enabling productive transcription elongation.[3]

In various cancers, particularly those driven by transcription factors like MYC, there is a heightened dependency on CDK9 activity.[2][3][5] By inhibiting CDK9, KB-0742 effectively reduces the levels of p-Ser2 RNAPII, leading to a downstream decrease in the expression of short-lived oncogenic transcripts.[1][6] This application note provides a detailed protocol for performing a Western blot to detect and quantify the reduction in p-Ser2 RNAPII levels in cancer cell lines following treatment with KB-0742.

Signaling Pathway and Mechanism of Action

The signaling pathway illustrates the central role of CDK9 in transcriptional elongation and the inhibitory effect of KB-0742. CDK9, in complex with its cyclin partner (Cyclin T1), directly phosphorylates the Serine 2 residue on the C-terminal domain of RNA Polymerase II. This phosphorylation is a key step for RNAPII to transition from a paused state to an elongating state, leading to the transcription of target genes, including oncogenes like MYC. KB-0742 acts as a competitive inhibitor of CDK9, preventing the phosphorylation of RNAPII at Ser2, which subsequently suppresses transcription.

Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_inhibition Inhibition by KB-0742 CDK9 CDK9 / Cyclin T1 RNAPII RNAPII CDK9->RNAPII Phosphorylates Ser2 pSer2_RNAPII p-Ser2 RNAPII RNAPII->pSer2_RNAPII Transcription Productive Transcription (e.g., MYC gene) pSer2_RNAPII->Transcription KB0742 KB-0742 KB0742->CDK9 Inhibits

Caption: Mechanism of KB-0742 action on RNAPII phosphorylation.

Quantitative Data Summary

Treatment of cancer cell lines with KB-0742 results in a dose- and time-dependent decrease in the phosphorylation of RNAPII at Serine 2. The following table summarizes representative quantitative data on the reduction of p-Ser2 RNAPII levels after KB-0742 treatment.

Cell LineTreatment Concentration (µM)Incubation Time (hours)p-Ser2 RNAPII Reduction (%)Reference
22Rv1 (Prostate Cancer)0.1 - 106Significant Reduction[1]
MV4-11 (AML) Xenografts60 mg/kg (in vivo)-> 50%[7]
Healthy Donor PBMCs14> 80%[7]
TNBC PDX Models60 mg/kg (in vivo)2Significant Decrease[6]
Patient PBMCs60 mg (in vivo)-~ 50%[8]

Note: "Significant Reduction" or "Significant Decrease" indicates a notable qualitative or unquantified decrease as reported in the cited literature.

Experimental Protocol: Western Blot for p-Ser2 RNAPII

This protocol outlines the steps for treating cells with KB-0742, preparing cell lysates, and performing a Western blot to detect changes in p-Ser2 RNAPII levels.

Materials and Reagents
  • Cell Line: 22Rv1 (or other relevant cancer cell line)

  • KB-0742 (MedChemExpress or other supplier)

  • DMSO (Vehicle control)

  • Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4x)

  • SDS-PAGE Gels (e.g., 4-15% gradient gels)

  • PVDF or Nitrocellulose Membranes

  • Transfer Buffer

  • Ponceau S Staining Solution

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-p-Ser2 RNAPII

    • Mouse anti-Total RNAPII

    • Mouse or Rabbit anti-Actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate (ECL)

  • Imaging System (e.g., ChemiDoc)

Experimental Workflow

Caption: Western blot workflow for p-Ser2 RNAPII detection.

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Seed 22Rv1 cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

    • Prepare stock solutions of KB-0742 in DMSO.

    • Treat cells with increasing concentrations of KB-0742 (e.g., 0.1, 0.5, 1, 10 µM) for a specified time, such as 6 hours.[1]

    • Include a vehicle control group treated with an equivalent volume of DMSO.

  • Cell Lysis:

    • After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each dish.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a protein ladder.

    • Perform electrophoresis according to the gel manufacturer's recommendations.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S. Destain with TBST.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against p-Ser2 RNAPII diluted in blocking buffer overnight at 4°C with gentle agitation.

    • The following day, wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • To ensure accurate quantification, the membrane can be stripped and re-probed for total RNAPII and a loading control (e.g., Actin or GAPDH).

    • Quantify the band intensities using densitometry software. Normalize the p-Ser2 RNAPII signal to the total RNAPII signal, and then to the loading control, to account for any variations in protein loading.

Expected Results

A successful experiment will show a dose-dependent decrease in the intensity of the band corresponding to p-Ser2 RNAPII in cells treated with KB-0742 compared to the DMSO-treated control. The levels of total RNAPII and the loading control should remain relatively constant across all lanes. This result confirms the on-target activity of KB-0742 in inhibiting CDK9-mediated phosphorylation of RNAPII.

References

Application Notes and Protocols for In Vivo Dosing of KB-0742 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosing schedules, experimental protocols, and underlying mechanism of action for KB-0742 dihydrochloride (B599025), a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The following information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacodynamics of this compound.

Mechanism of Action

KB-0742 is an orally bioavailable small molecule that selectively inhibits CDK9, a key transcriptional regulatory kinase. CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain of RNA Polymerase II at serine 2 (pSER2). This phosphorylation event is critical for the transition from transcription initiation to productive elongation. By inhibiting CDK9, KB-0742 prevents this phosphorylation, leading to a global downregulation of transcription, particularly of genes with short half-lives, including the oncogene MYC.[1] This disruption of transcriptional regulation ultimately results in anti-proliferative and pro-apoptotic effects in cancer cells dependent on high levels of transcription.[2][3]

CDK9_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_inhibition Inhibition by KB-0742 P-TEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II P-TEFb->RNAPII Phosphorylates Ser2 pSER2_RNAPII pSER2-RNAPII (Elongating) Gene_Transcription Gene Transcription (e.g., MYC) pSER2_RNAPII->Gene_Transcription Promotes Elongation Oncogenic_Proteins Oncogenic Proteins (e.g., MYC) Gene_Transcription->Oncogenic_Proteins Translation KB-0742 KB-0742 KB-0742->P-TEFb

Diagram 1: KB-0742 Mechanism of Action.

In Vivo Dosing and Efficacy Data

Preclinical studies in various xenograft models have demonstrated the anti-tumor activity of KB-0742. The dosing schedule appears to be model-dependent.

Parameter Triple-Negative Breast Cancer (TNBC) PDX Models [4][5][6]Prostate Cancer (22Rv1) CDX Model [2][7]
Compound KB-0742 DihydrochlorideThis compound
Dose 60 mg/kg3 - 30 mg/kg
Route of Administration Oral (p.o.)Oral (p.o.)
Dosing Schedule 3-days on, 4-days off (intermittent)Daily
Duration Up to 4 weekly cycles21 days
Vehicle SalineNot explicitly stated, suggest formulation below
Reported Outcome Inhibition of tumor growthSignificant reduction in tumor burden

Pharmacodynamic Data

Oral administration of KB-0742 leads to a dose-dependent inhibition of its target in both tumor tissue and peripheral blood mononuclear cells (PBMCs).

Model Dose Time Point Plasma Concentration Tumor Biomarker Modulation PBMC Biomarker Modulation
TNBC PDX (CTG-0869)[4]60 mg/kg2 hours702 ng/mL (2.5 µM)Decreased pSER2 and MYC levelsDecreased pSER2 and MYC levels
TNBC PDX (CTG-0869)[4]60 mg/kg8 hours176 ng/mL (0.6 µM)Decreased pSER2 and MYC levelsDecreased pSER2 and MYC levels

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol provides two potential formulations for the oral administration of this compound in mice. Note: The optimal formulation may need to be determined empirically for specific experimental conditions.

Formulation A: Aqueous-based Suspension

  • Materials:

    • This compound

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80

    • Sterile deionized water (ddH₂O)

    • Sterile microcentrifuge tubes

    • Pipettes

  • Procedure:

    • Prepare a stock solution of KB-0742 in DMSO (e.g., 12 mg/mL or 14.4 mg/mL).[5] Ensure complete dissolution.

    • In a sterile tube, add 400 µL of PEG300.

    • To the PEG300, add 50 µL of the KB-0742 DMSO stock solution and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween 80 to the mixture and mix until clear.

    • Add 500 µL of ddH₂O to bring the final volume to 1 mL. Mix thoroughly.

    • This formulation should be prepared fresh daily and used immediately.[5]

Formulation B: Oil-based Suspension

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Corn oil

    • Sterile microcentrifuge tubes

    • Pipettes

  • Procedure:

    • Prepare a stock solution of KB-0742 in DMSO (e.g., 12 mg/mL).[5] Ensure complete dissolution.

    • In a sterile tube, add 950 µL of corn oil.

    • Add 50 µL of the clear KB-0742 DMSO stock solution to the corn oil.

    • Mix the solution thoroughly to create a uniform suspension.

    • This formulation should be prepared fresh daily and used immediately.[5]

Protocol 2: In Vivo Administration by Oral Gavage in Mice

This protocol outlines the standard procedure for oral gavage in mice. All animal procedures should be performed in accordance with institutional guidelines and approved by the local Institutional Animal Care and Use Committee (IACUC).

Experimental_Workflow Animal_Acclimation Animal Acclimation & Tumor Implantation Tumor_Measurement Tumor Growth to Required Size Animal_Acclimation->Tumor_Measurement Randomization Randomization into Treatment Groups Tumor_Measurement->Randomization Oral_Gavage Oral Administration (p.o.) Randomization->Oral_Gavage Dosing_Preparation Preparation of KB-0742 Formulation Dosing_Preparation->Oral_Gavage Monitoring Monitor Animal Health & Tumor Growth Oral_Gavage->Monitoring Pharmacodynamic_Analysis Pharmacodynamic Analysis (Tumor & PBMC collection) Monitoring->Pharmacodynamic_Analysis Data_Analysis Data Analysis Pharmacodynamic_Analysis->Data_Analysis

Diagram 2: In Vivo Experimental Workflow.
  • Materials:

    • Prepared KB-0742 dosing solution or vehicle control

    • Appropriately sized oral gavage needles (18-20 gauge for adult mice)[8][9]

    • Syringes (1 mL)

    • Animal scale

  • Procedure:

    • Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg).[9]

    • Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for normal breathing.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth and mark it.[8]

    • Introduce the gavage needle into the mouth, slightly to one side, and gently advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[8][9]

    • Once the needle is inserted to the predetermined depth, slowly administer the dosing solution.

    • Gently withdraw the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress for at least 10-15 minutes post-dosing.[8]

Protocol 3: Pharmacodynamic Analysis

This protocol describes the collection and processing of samples for the analysis of target engagement biomarkers.

  • Materials:

    • Anesthesia (e.g., isoflurane)

    • Surgical tools for tumor excision

    • Tubes for blood collection (e.g., EDTA-coated)

    • Ficoll-Paque for PBMC isolation

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Centrifuge

    • Homogenizer

  • Procedure:

    • At the designated time points post-dose (e.g., 2 and 8 hours), anesthetize the mice.[4]

    • Collect blood via cardiac puncture into EDTA-coated tubes.

    • Isolate PBMCs from whole blood using density gradient centrifugation with Ficoll-Paque.

    • Lyse the isolated PBMCs in lysis buffer.

    • Excise the tumor, wash with cold PBS, and snap-freeze in liquid nitrogen or immediately process.

    • Homogenize the tumor tissue in lysis buffer.

    • Clarify the tumor and PBMC lysates by centrifugation.

    • Determine the protein concentration of the lysates.

    • Analyze the lysates for levels of pSER2 RNA Polymerase II and MYC protein using appropriate methods such as Western blotting, ELISA, or homogeneous time-resolved fluorescence (HTRF) assays.[4]

Disclaimer: These protocols are intended as a guide. Researchers should optimize these procedures for their specific experimental setup and adhere to all relevant safety and animal welfare regulations.

References

Application Note: Quantifying Apoptosis in 22Rv1 Prostate Cancer Cells Induced by the CDK9 Inhibitor KB-0742 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of protocols for inducing and quantifying apoptosis in the 22Rv1 human prostate cancer cell line using KB-0742 dihydrochloride, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). 22Rv1 cells serve as a critical model for castration-resistant prostate cancer (CRPC), and understanding the pro-apoptotic efficacy of novel therapeutic agents like KB-0742 is essential.[1] KB-0742 functions by inhibiting CDK9-mediated transcription, leading to the downregulation of key anti-apoptotic proteins and oncogenes, such as Mcl-1 and MYC, thereby promoting cell death.[2][3][4] This application note details methodologies for assessing apoptosis via three standard techniques: Annexin V/Propidium Iodide (PI) staining by flow cytometry, luminescent Caspase-3/7 activity assays, and Western blot analysis of key apoptotic markers.

Proposed Signaling Pathway and Experimental Overview

The therapeutic strategy of targeting CDK9 with KB-0742 is based on the transcriptional dependency of many cancer cells on short-lived survival proteins. Inhibition of CDK9 prevents the phosphorylation of RNA Polymerase II, halting transcriptional elongation. This preferentially affects transcripts with short half-lives, including critical anti-apoptotic proteins (e.g., Mcl-1) and master oncogenes (e.g., MYC).[2][5] The subsequent depletion of these survival signals tips the cellular balance towards apoptosis, activating the intrinsic mitochondrial pathway and culminating in executioner caspase activation.[3][6]

G cluster_0 KB-0742 Mechanism of Action KB0742 KB-0742 CDK9 CDK9 / Cyclin T1 (P-TEFb) KB0742->CDK9 Inhibition RNAPII RNA Pol II Phosphorylation CDK9->RNAPII Catalyzes Transcription Transcriptional Elongation RNAPII->Transcription Proteins Synthesis of Short-Lived Proteins (e.g., Mcl-1, MYC) Transcription->Proteins Apoptosis Apoptosis Induction Proteins->Apoptosis Suppression Caspase Caspase Activation (Caspase-9, Caspase-3/7) Apoptosis->Caspase

Caption: Proposed signaling pathway for KB-0742-induced apoptosis.

The following workflow provides a general overview of the experimental procedures detailed in this note. It begins with cell culture and treatment, followed by three distinct methods to analyze the apoptotic response.

G cluster_1 Experimental Workflow A 1. Cell Culture (22Rv1 Cells) B 2. Drug Treatment (this compound) A->B C 3. Apoptosis Assessment B->C D Annexin V / PI Flow Cytometry C->D E Caspase-3/7 Activity Assay C->E F Western Blot (Apoptosis Markers) C->F

References

Application Note: Preclinical Pharmacokinetic Analysis of KB-0742 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

KB-0742 is a potent, selective, and orally bioavailable inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 is a key regulator of transcriptional elongation, and its inhibition represents a promising therapeutic strategy for cancers driven by the overexpression of transcription factors like MYC.[1] As part of the preclinical development of KB-0742, a comprehensive analysis of its pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) properties was conducted in various animal models. These studies are crucial for understanding the drug's disposition in the body, projecting human PK parameters, and establishing a safe and effective dosing regimen for clinical trials.[2]

This document provides a summary of the key preclinical pharmacokinetic data for KB-0742 and outlines representative protocols for the in vivo and in vitro assays used in its evaluation.

Mechanism of Action: CDK9 Inhibition

KB-0742 targets the positive transcription elongation factor b (P-TEFb) complex, where CDK9 is the catalytic subunit. By inhibiting CDK9, KB-0742 prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII) at the Serine 2 position.[1] This event is critical for the transition from transcription initiation to productive elongation. The resulting suppression of transcription disproportionately affects genes with short-lived mRNA, including many oncogenic drivers like MYC, ultimately leading to cell cycle arrest and apoptosis in susceptible tumor cells.[1]

KB-0742 Mechanism of Action cluster_0 P-TEFb Complex cluster_1 Transcription Machinery cluster_2 Cellular Response CDK9 CDK9 RNAPII RNA Polymerase II (RNAPII-CTD) CDK9->RNAPII Phosphorylates CyclinT1 Cyclin T1 pRNAPII Phosphorylated RNAPII (pSer2) RNAPII->pRNAPII MYC MYC Gene Transcription pRNAPII->MYC Promotes Elongation Apoptosis Tumor Cell Apoptosis MYC->Apoptosis Suppression Leads To KB0742 KB-0742 KB0742->CDK9 Inhibits

Caption: Mechanism of KB-0742 targeting the CDK9/P-TEFb complex to inhibit transcription.

Quantitative Pharmacokinetic Data

KB-0742 has demonstrated favorable pharmacokinetic properties in multiple preclinical species, characterized by rapid absorption, high oral bioavailability, and low to moderate plasma clearance.[2] These characteristics support the potential for an oral dosing regimen in clinical settings.[3] The key PK parameters following intravenous (IV) and oral (PO) administration are summarized below.

Table 1: Summary of Preclinical Pharmacokinetic Parameters for KB-0742

Parameter Mouse Rat Dog
IV Half-Life (T½, h) 1.2 2.4 4.7
IV Plasma Clearance (mL/min/kg) Moderate Low Low
IV Volume of Distribution (Vd,ss, L/kg) 3.9 7.3 Moderate
Oral Bioavailability (%F) N/A ≥84 >100

Data sourced from Journal of Medicinal Chemistry and Molecular Cancer Therapeutics.[2] N/A: Data not available in the provided sources.

Experimental Protocols

The following sections describe standardized, representative protocols for assessing the pharmacokinetic and metabolic properties of a compound like KB-0742.

Protocol 1: In Vivo Pharmacokinetic Study in Preclinical Models

This protocol outlines the general procedure for determining the pharmacokinetic profile of KB-0742 in rodents (rats) and non-rodents (dogs) following IV and PO administration.

In Vivo Pharmacokinetic Study Workflow start Animal Acclimation (e.g., Sprague-Dawley Rats, Beagle Dogs) dosing Dosing Groups start->dosing iv_dose Intravenous (IV) Bolus (e.g., via tail vein) dosing->iv_dose IV Cohort po_dose Oral (PO) Gavage (Formulated in suitable vehicle) dosing->po_dose PO Cohort sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h post-dose) iv_dose->sampling po_dose->sampling processing Plasma Separation (Centrifugation of whole blood with K2-EDTA) sampling->processing analysis Bioanalysis by LC-MS/MS (Quantification of KB-0742 in plasma) processing->analysis calculation PK Parameter Calculation (e.g., Cmax, Tmax, AUC, T½, %F) analysis->calculation end Pharmacokinetic Profile calculation->end

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

Methodology:

  • Animal Models: Male Sprague-Dawley rats and Beagle dogs are commonly used. Animals are acclimated for at least one week before the study.

  • Dosing Formulation:

    • Intravenous (IV): KB-0742 dihydrochloride (B599025) is dissolved in a suitable vehicle (e.g., 5% dextrose in water) for IV administration.

    • Oral (PO): For oral gavage, the compound is suspended in a vehicle such as 0.5% methylcellulose.

  • Drug Administration:

    • A cohort of animals receives a single IV bolus dose.

    • A separate cohort receives a single PO dose. Animals are typically fasted overnight before oral dosing.

  • Blood Sampling:

    • Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing:

    • Blood samples are centrifuged (e.g., at 3000g for 10 minutes at 4°C) within 30 minutes of collection to separate the plasma.

    • Plasma samples are stored at -80°C until analysis.

  • Bioanalysis:

    • Plasma concentrations of KB-0742 are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

    • A calibration curve is prepared by spiking blank plasma with known concentrations of KB-0742.

  • Data Analysis:

    • Pharmacokinetic parameters are calculated using non-compartmental analysis software. Key parameters include maximum concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC), terminal half-life (T½), clearance (CL), and volume of distribution (Vd).

    • Oral bioavailability (%F) is calculated as: (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Protocol 2: In Vitro Metabolic Stability Assessment

This protocol describes a method to evaluate the metabolic stability of KB-0742 using liver microsomes or hepatocytes, which is predictive of hepatic clearance. Studies have shown that KB-0742 exhibits low turnover in human liver microsome and hepatocyte preparations.[2][4]

In Vitro Metabolic Stability Workflow start Prepare Reagents (Liver Microsomes/Hepatocytes, NADPH, Buffer) pre_inc Pre-incubate Microsomes/Hepatocytes (37°C for 5 min) start->pre_inc initiate Initiate Reaction (Add KB-0742 at low concentration, e.g., 1 µM) pre_inc->initiate sampling Timepoint Sampling (e.g., 0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (Add ice-cold acetonitrile (B52724) with internal standard) sampling->quench process Process Sample (Centrifuge to precipitate protein) quench->process analysis Analyze Supernatant by LC-MS/MS (Quantify remaining KB-0742) process->analysis calculation Calculate Metabolic Stability (ln[% remaining] vs. time -> t½, Clint) analysis->calculation end In Vitro Clearance Profile calculation->end

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

Methodology:

  • Reagent Preparation:

    • A reaction mixture is prepared containing liver microsomes (from human, rat, or dog) in a phosphate (B84403) buffer (pH 7.4).

    • A solution of the NADPH-regenerating system (cofactor for metabolic enzymes) is prepared separately.

  • Incubation:

    • The microsomal suspension is pre-warmed to 37°C.

    • KB-0742 is added to the suspension to start the reaction (final concentration typically 1 µM). The reaction is initiated by adding the NADPH solution.

  • Time-Point Sampling:

    • Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching:

    • The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is included for accurate quantification.

  • Sample Processing:

    • Samples are centrifuged (e.g., at 10,000g for 5 minutes) to pellet the precipitated protein.

  • Bioanalysis:

    • The supernatant, containing the remaining KB-0742, is analyzed by LC-MS/MS.

  • Data Analysis:

    • The natural logarithm of the percentage of KB-0742 remaining is plotted against time.

    • The slope of the linear regression of this plot gives the rate constant (k).

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

    • Intrinsic clearance (Clint) is calculated based on the half-life and the incubation conditions (e.g., protein concentration). This value can then be used in models to predict in vivo hepatic clearance.

References

Application Notes and Protocols for Organoid Culture Treatment with KB-0742 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-0742 dihydrochloride (B599025) is a potent, selective, and orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] By inhibiting CDK9, KB-0742 prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to the downregulation of short-lived transcripts, including critical oncogenes like MYC.[3][4] This mechanism of action makes KB-0742 a promising therapeutic agent for transcriptionally addicted cancers, such as MYC-amplified solid tumors.

Patient-derived organoids (PDOs) have emerged as a powerful preclinical model, recapitulating the genetic and phenotypic heterogeneity of the original tumor. This document provides detailed application notes and protocols for the treatment of cancer organoids with KB-0742 dihydrochloride, with a focus on Triple-Negative Breast Cancer (TNBC) and Adenoid Cystic Carcinoma (ACC), for which preclinical efficacy has been suggested.[4][5]

Mechanism of Action of KB-0742

KB-0742 exerts its anti-tumor effects by disrupting the transcriptional machinery in cancer cells. The core mechanism involves the inhibition of the CDK9/cyclin T1 complex, a key component of the positive transcription elongation factor b (P-TEFb).

KB0742_Mechanism cluster_transcription Transcriptional Elongation RNA_Pol_II RNA Polymerase II Phosphorylation Phosphorylation of Ser2/Ser7 RNA_Pol_II->Phosphorylation P-TEFb P-TEFb (CDK9/Cyclin T1) P-TEFb->Phosphorylation Activates Active_Elongation Active Transcriptional Elongation Phosphorylation->Active_Elongation Oncogenes Transcription of MYC & other oncogenes Active_Elongation->Oncogenes KB-0742 KB-0742 KB-0742->P-TEFb Inhibits caption Figure 1: Mechanism of action of KB-0742.

Figure 1: Mechanism of action of KB-0742.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical and clinical information.

Table 1: In Vitro Efficacy of KB-0742

ParameterValueCell/Organoid TypeReference
IC50 (CDK9/cyclin T1)6 nMBiochemical Assay[1][2]
GR50 (22Rv1 cells)0.183 µMProstate Cancer Cell Line[1][2]
GR50 (MV-4-11 cells)0.288 µMAML Cell Line[1][2]
Effective Concentration0.1 - 10 µM22Rv1 Prostate Cancer Cells[1][2]
Plasma Concentration (Mice)0.6 - 2.5 µMIn vivo study

Table 2: In Vivo Efficacy and Dosing of KB-0742

ParameterValueModelReference
Oral Dosage (Mice)3 - 30 mg/kg (daily)22Rv1 Xenograft[1][2]
Oral Dosage (Mice)60 mg/kg (intermittent)TNBC PDX Models[4]
Clinical Trial Dosing10, 20, 40, 60, 80 mg (intermittent)Human Phase I/II[6]

Experimental Protocols

The following protocols are designed for the treatment of patient-derived organoids with this compound. It is recommended to optimize these protocols for specific organoid lines and experimental goals.

Protocol 1: Patient-Derived Organoid (PDO) Culture

This protocol is a general guideline for the culture of TNBC and ACC organoids. Specific media compositions may need to be optimized for individual PDO lines.

Materials:

  • Patient-derived tumor tissue

  • Basal Culture Medium (e.g., Advanced DMEM/F12)

  • Growth factor-reduced Matrigel or other basement membrane extract (BME)

  • Organoid growth medium (see Table 3 for a general formulation)

  • Collagenase Type IV

  • Gentle cell dissociation reagent

  • ROCK inhibitor (Y-27632)

Procedure:

  • Mince fresh tumor tissue into small fragments (1-2 mm³).

  • Digest the tissue fragments with Collagenase Type IV at 37°C for 30-60 minutes.

  • Wash the cell suspension with basal culture medium and centrifuge to pellet the cells.

  • Resuspend the cell pellet in a small volume of cold organoid growth medium.

  • Mix the cell suspension with an equal volume of cold liquid Matrigel.

  • Plate 20-50 µL domes of the Matrigel-cell suspension into pre-warmed culture plates.

  • Allow the Matrigel to solidify at 37°C for 15-30 minutes.

  • Overlay the domes with pre-warmed organoid growth medium supplemented with ROCK inhibitor for the first 48 hours.

  • Culture the organoids at 37°C in a 5% CO₂ incubator, changing the medium every 2-3 days.

  • Passage organoids every 7-14 days by disrupting the Matrigel domes, dissociating the organoids into smaller fragments using a gentle cell dissociation reagent, and re-plating in fresh Matrigel.

Table 3: General Organoid Growth Medium Formulation

ComponentFinal Concentration
Basal Medium (e.g., Advanced DMEM/F12)-
B-27 Supplement1x
N-2 Supplement1x
HEPES10 mM
Penicillin/Streptomycin1x
Glutamax1x
Noggin100 ng/mL
R-spondin 1500 ng/mL
EGF50 ng/mL
FGF-10100 ng/mL
A83-01 (TGF-β inhibitor)500 nM
Nicotinamide10 mM

Note: Specific growth factor requirements may vary between organoid lines.

Protocol 2: this compound Stock Solution Preparation

Materials:

Procedure:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

  • Gently vortex to ensure complete dissolution.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 3: Organoid Drug Sensitivity and Viability Assay

This protocol details a high-throughput drug sensitivity assay using the CellTiter-Glo® 3D Cell Viability Assay.

Organoid_Drug_Screening_Workflow cluster_prep Organoid Preparation cluster_treatment Drug Treatment cluster_assay Viability Assay Harvest Harvest and Dissociate Organoids Count Count Single Cells/ Small Clusters Harvest->Count Seed Seed into 384-well plates Count->Seed Prepare_Drug Prepare Serial Dilutions of KB-0742 Add_Drug Add Drug to Wells Prepare_Drug->Add_Drug Incubate Incubate for 72-120 hours Add_Drug->Incubate Add_Reagent Add CellTiter-Glo 3D Reagent Lyse Lyse Organoids and Measure Luminescence Add_Reagent->Lyse Analyze Analyze Data and Generate Dose-Response Curves Lyse->Analyze caption Figure 2: Experimental workflow for organoid drug screening.

Figure 2: Experimental workflow for organoid drug screening.

Materials:

  • Established organoid cultures

  • Organoid growth medium

  • This compound stock solution

  • 384-well opaque-walled plates

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Luminometer

Procedure:

  • Organoid Seeding:

    • Harvest mature organoids and dissociate them into single cells or small clusters.

    • Perform a cell count.

    • Resuspend the cells in organoid growth medium containing a low percentage of Matrigel (e.g., 2-5%).

    • Seed 1,000-3,000 cells per well in a 384-well opaque-walled plate. The optimal seeding density should be determined empirically for each organoid line.

    • Incubate the plate at 37°C for 24-48 hours to allow organoid formation.

  • Drug Treatment:

    • Prepare a serial dilution of KB-0742 in organoid growth medium. A starting concentration range of 0.01 µM to 10 µM is recommended, based on available data. Include a DMSO vehicle control.

    • Carefully remove the existing medium from the wells and add the medium containing the different concentrations of KB-0742.

    • Incubate the plate for 72 to 120 hours. The optimal incubation time should be determined based on the doubling time of the organoids.

  • Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.

    • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.

    • Mix the contents on a plate shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for 25-30 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control wells.

    • Plot the normalized viability against the log of the drug concentration to generate a dose-response curve.

    • Calculate the IC50 or GR50 value using appropriate software (e.g., GraphPad Prism).

Visualization of Key Pathways and Workflows

The following diagrams provide visual representations of the key biological pathway and experimental procedures described in these application notes.

CDK9_Signaling_Pathway KB-0742 KB-0742 CDK9 CDK9/ Cyclin T1 KB-0742->CDK9 Apoptosis Apoptosis KB-0742->Apoptosis RNA_Pol_II_p p-RNA Pol II (Ser2/Ser7) CDK9->RNA_Pol_II_p Phosphorylates Transcription_Elongation Transcriptional Elongation RNA_Pol_II_p->Transcription_Elongation MYC_mRNA MYC mRNA Transcription_Elongation->MYC_mRNA MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Cell_Proliferation Tumor Cell Proliferation MYC_Protein->Cell_Proliferation caption Figure 3: CDK9 signaling pathway inhibited by KB-0742.

Figure 3: CDK9 signaling pathway inhibited by KB-0742.

Organoid_Experiment_Workflow cluster_analysis Analysis Methods Start Patient Tumor Sample Establishment Organoid Establishment Start->Establishment Expansion Expansion and Cryopreservation Establishment->Expansion Treatment KB-0742 Treatment Expansion->Treatment Analysis Downstream Analysis Treatment->Analysis Viability Viability Assays (e.g., CellTiter-Glo) Imaging Microscopy and Immunofluorescence Molecular RNA/Protein Analysis End Data Interpretation Analysis->End caption Figure 4: General experimental workflow for KB-0742 studies in PDOs.

References

Troubleshooting & Optimization

KB-0742 dihydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of KB-0742 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is KB-0742 dihydrochloride and what is its mechanism of action?

A1: this compound is a potent, selective, and orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. By inhibiting CDK9, KB-0742 prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII), which is a critical step for the elongation of transcription. This leads to the downregulation of short-lived anti-apoptotic proteins and oncogenes, such as MYC, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in several common laboratory solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common choice. For in vivo experiments, specific formulations involving co-solvents are recommended. The compound also shows good solubility in water and Phosphate-Buffered Saline (PBS).

Q3: How should I store this compound powder and stock solutions?

A3: The solid powder form of this compound should be stored at -20°C for long-term stability. Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. It is advisable to use fresh DMSO for preparing stock solutions, as moisture-absorbing DMSO can reduce the solubility of the compound.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when dissolving this compound.

IssuePossible CauseRecommended Solution
Precipitate forms in aqueous buffer The compound may have limited solubility in certain aqueous buffers, especially at neutral pH.- Increase the acidity of the buffer (if experimentally permissible).- Consider using a different buffer system.- For PBS, sonication may be required to achieve higher concentrations.
Compound does not fully dissolve in DMSO The concentration may be too high, or the DMSO may have absorbed moisture.- Use fresh, anhydrous DMSO.- Gently warm the solution (e.g., in a 37°C water bath) for a short period.- Use sonication to aid dissolution.
Stock solution appears cloudy after thawing The compound may have precipitated out of solution during the freeze-thaw cycle.- Warm the vial to 37°C and vortex gently until the solution becomes clear.- If cloudiness persists, sonicate the solution for a few minutes.
In vivo formulation is not homogeneous Improper mixing of the co-solvents or precipitation of the compound.- Ensure the solvents are added in the correct order as specified in the protocol.- Mix thoroughly after the addition of each solvent.- Gentle warming and sonication can be used to create a uniform suspension.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentrationNotesSource
Water>18.6 mg/mL-
Water>50 mM-
DMSO72 mg/mL (~199.81 mM)Use fresh DMSO.
DMSO60 mg/mL (~166.51 mM)Sonication is recommended.
PBS (pH 7.2)100 mg/mL (~277.52 mM)Ultrasonic assistance is needed.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 360.33 g/mol ).

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.60 mg of this compound in 1 mL of DMSO.

  • Dissolution: Vortex the solution until the compound is fully dissolved. If necessary, briefly sonicate the vial in a water bath sonicator.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: Preparation of an In Vivo Formulation (Oral Administration)

This protocol is adapted from a commonly used formulation for oral gavage in mice.

  • Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Co-solvent Addition (Step 1): In a sterile tube, add 400 µL of PEG300 for every 100 µL of the DMSO stock solution. Mix thoroughly until the solution is clear.

  • Co-solvent Addition (Step 2): Add 50 µL of Tween-80 to the mixture from the previous step and mix until homogeneous.

  • Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly to obtain a clear solution.

  • Administration: The final formulation should be prepared fresh before administration to the animals.

Visualizations

KB0742_Signaling_Pathway cluster_nucleus Nucleus PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation pRNAPII Phosphorylated RNAPII (Ser2) RNAPII->pRNAPII Transcription Gene Transcription (e.g., MYC) pRNAPII->Transcription Elongation DNA DNA Apoptosis Apoptosis Transcription->Apoptosis KB0742 KB-0742 KB0742->PTEFb Inhibition

Caption: Simplified signaling pathway of KB-0742 action.

Troubleshooting_Workflow Start Start: Dissolving This compound Is_Dissolved Is the compound fully dissolved? Start->Is_Dissolved Check_Solvent Check Solvent Quality (e.g., fresh anhydrous DMSO) Is_Dissolved->Check_Solvent No Success Solution is Ready for Use Is_Dissolved->Success Yes Sonication Apply Sonication Check_Solvent->Sonication Warming Gentle Warming (37°C) Sonication->Warming Reassess Reassess Solubility Warming->Reassess Reassess->Success Yes Failure Consult Further/ Consider alternative solvent Reassess->Failure No

Caption: Troubleshooting workflow for solubility issues.

Optimizing KB-0742 dihydrochloride concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using KB-0742 dihydrochloride (B599025) in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of KB-0742 dihydrochloride?

A1: KB-0742 is a potent, selective, and orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II), a critical step for transcriptional elongation.[4] By inhibiting CDK9, KB-0742 prevents the phosphorylation of RNA Pol II, leading to the suppression of gene transcription, particularly of genes with short half-life mRNAs, including key oncogenes like MYC and anti-apoptotic proteins.[4] This ultimately induces cell cycle arrest and apoptosis in cancer cells that are dependent on high transcriptional activity.[2]

Q2: What is the recommended starting concentration range for in vitro experiments?

A2: The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on available data, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments.[1][3] For antiproliferative assays, GR50 values have been reported to be in the range of 0.183 µM to 0.288 µM in cell lines such as 22Rv1 and MV-4-11, respectively.[1][3] Significant reduction in the phosphorylation of RNA Pol II has been observed at concentrations between 0.1 µM and 10 µM.[1][3]

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in both water and DMSO.[1][5] For a stock solution in water, concentrations up to 100 mg/mL (277.52 mM) can be achieved, though ultrasonic treatment may be necessary for complete dissolution.[1] For DMSO stock solutions, concentrations up to 72 mg/mL (199.81 mM) are possible, and it is recommended to use fresh, anhydrous DMSO as the compound is hygroscopic and moisture can reduce solubility.[1][6] Store stock solutions at -20°C for up to 6 months or at -80°C for up to one year.[1]

Q4: I am observing unexpected toxicity or off-target effects. What could be the cause?

A4: While KB-0742 is highly selective for CDK9, with over 50-fold selectivity against other CDK kinases, high concentrations or prolonged exposure may lead to off-target effects.[1][3] It is crucial to perform dose-response experiments to determine the optimal concentration that provides on-target effects without significant toxicity. If off-target effects are suspected, consider using a lower concentration, reducing the treatment duration, or including appropriate negative controls. Although less common with selective inhibitors like KB-0742, off-target effects seen with less selective CDK inhibitors have included toxicity related to cell cycle CDK inhibition.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or no biological effect observed. Suboptimal Concentration: The concentration of KB-0742 may be too low for the specific cell line or assay.Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 20 µM) to determine the optimal effective concentration.
Incorrect Drug Preparation/Storage: The compound may have degraded due to improper storage or repeated freeze-thaw cycles.Prepare fresh stock solutions from powder. Ensure proper storage at -20°C or -80°C in tightly sealed vials.[1]
Cell Line Resistance: The chosen cell line may not be sensitive to CDK9 inhibition. Sensitivity can be linked to factors like MYC amplification.Screen a panel of cell lines to identify a sensitive model. Consider cell lines known to be dependent on transcriptional regulation, such as those with high MYC expression.[7][8]
High background or cell death in control wells. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium.Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level, typically below 0.5%. Prepare a vehicle control with the same final solvent concentration as the treated wells.
Contamination: Bacterial or fungal contamination can cause non-specific cell death.Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary.
Difficulty in dissolving the compound. Incorrect Solvent or Concentration: The compound may not be fully soluble at the desired concentration in the chosen solvent.For aqueous solutions, use ultrasonic treatment to aid dissolution.[1] For high concentrations, use fresh, anhydrous DMSO.[1][6] If precipitation occurs when diluting the stock solution in aqueous media, consider preparing intermediate dilutions.
Variability between experimental replicates. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between pipetting.
Inaccurate Pipetting: Errors in pipetting the compound or reagents.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of the treatment media to add to replicate wells.

Quantitative Data Summary

Table 1: In Vitro Activity of KB-0742

Parameter Value Assay Conditions Reference
IC50 (CDK9/cyclin T1) 6 nMEnzymatic assay[1][3][9]
GR50 (22Rv1 cells) 0.183 µMAntiproliferative activity[1][3]
GR50 (MV-4-11 AML cells) 0.288 µMAntiproliferative activity[1][3]
Effective Concentration 0.1 - 10 µMReduction of RNA Pol II phosphorylation (Ser2, Ser5, Ser7) in 22Rv1 cells (6 hours)[1][3]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of KB-0742 on cell viability using an MTT assay.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the 2x compound dilutions.

    • Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 48-72 hours).[1][3]

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50/GR50 value.

Western Blot for Phospho-RNA Pol II

This protocol outlines the detection of changes in RNA Polymerase II phosphorylation upon KB-0742 treatment.

  • Cell Lysis:

    • Seed cells in 6-well plates and treat with various concentrations of KB-0742 for the desired time (e.g., 6 hours).[1][3]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Collect lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-RNA Pol II (Ser2, Ser5, or Ser7) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis:

    • Quantify the band intensities and normalize the levels of phospho-RNA Pol II to the loading control.

Visualizations

KB_0742_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_inhibition Inhibition by KB-0742 PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylation p_RNA_Pol_II Phosphorylated RNA Pol II (Ser2) Gene_Transcription Gene Transcription (e.g., MYC, Mcl-1) p_RNA_Pol_II->Gene_Transcription Elongation Apoptosis Apoptosis & Cell Cycle Arrest Gene_Transcription->Apoptosis Suppression leads to KB0742 KB-0742 KB0742->PTEFb Inhibition

Caption: Mechanism of action of KB-0742 in inhibiting the CDK9-mediated transcriptional pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_viability Viability/Proliferation cluster_target Target Engagement Stock_Solution Prepare KB-0742 Stock Solution (DMSO/H2O) Serial_Dilution Prepare Serial Dilutions of KB-0742 Stock_Solution->Serial_Dilution Cell_Culture Culture and Seed Cells (e.g., 96-well plate) Treatment Treat Cells for Defined Duration (e.g., 6-72h) Cell_Culture->Treatment Serial_Dilution->Treatment Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot for p-RNA Pol II / MYC Treatment->Western_Blot Data_Analysis_V Analyze Dose-Response (IC50/GR50) Viability_Assay->Data_Analysis_V Data_Analysis_T Densitometry Analysis Western_Blot->Data_Analysis_T

Caption: General experimental workflow for in vitro studies with KB-0742.

References

Potential off-target effects of KB-0742 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of KB-0742 dihydrochloride. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: How selective is KB-0742 for CDK9?

A1: KB-0742 is a highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] Preclinical studies have demonstrated that it exhibits greater than 50-fold selectivity for CDK9/cyclin T1 over other CDK kinases and more than 100-fold selectivity against cell-cycle CDKs (CDK1, 2, 4, 6).[3] In a broad kinase panel screen of 631 kinases, KB-0742 was found to have greater than 66-fold selectivity over all CDKs profiled.[4]

Q2: What are the known off-target effects of KB-0742?

A2: Off-target effects of KB-0742 appear to be minimal based on preclinical kinase and receptor panel screening.[2] While highly selective, some level of interaction with other kinases cannot be entirely ruled out, especially at higher concentrations. The primary known clinical side effects, which could potentially be linked to off-target or on-target effects, include nausea, vomiting, and fatigue.[5] In a phase 1 trial, some instances of central nervous system-related adverse events, such as seizures, were observed, suggesting potential for crossing the blood-brain barrier.

Q3: Are there any known interactions of KB-0742 with kinases other than CDKs?

A3: KB-0742 was profiled against a large panel of 631 kinases. While the detailed results of this broad panel are not fully published, the compound is described as having "minimal off-target effects."[2] The primary characterization emphasizes its selectivity within the CDK family.[1][3][4] Researchers should be aware that at high concentrations, the likelihood of engaging other kinases increases.

Q4: What are the potential clinical adverse events observed with KB-0742 that might indicate off-target effects?

A4: In a phase 1 clinical trial, the most common treatment-related adverse events were nausea, vomiting, and fatigue.[5] Notably, grade 3/4 neutropenia was not observed at doses ranging from 10 mg to 60 mg. Two patients in the study developed seizures, which were controlled with medication, suggesting possible central nervous system effects.

Troubleshooting Guide

This guide is designed to help researchers identify and troubleshoot potential issues related to the off-target effects of KB-0742 in their experiments.

Issue 1: Unexpected cellular phenotype or toxicity not consistent with CDK9 inhibition.

  • Possible Cause: This could be due to an off-target effect of KB-0742, especially if using high concentrations of the compound.

  • Troubleshooting Steps:

    • Concentration Optimization: Perform a dose-response experiment to determine the minimal effective concentration for CDK9 inhibition in your specific cell line or system. This can be assessed by monitoring the phosphorylation of the RNA Polymerase II C-terminal domain at Serine 2 (pSer2-RNAPII), a direct downstream target of CDK9.

    • Use of Controls: Include a structurally unrelated CDK9 inhibitor as a control to see if the observed phenotype is specific to KB-0742 or a general consequence of CDK9 inhibition.

    • Phenotype Rescue: Attempt to rescue the phenotype by overexpressing a drug-resistant mutant of CDK9, if feasible.

    • Off-Target Profiling: If the issue persists and is critical for your research, consider profiling the effects of KB-0742 on a broader panel of kinases in your experimental system.

Issue 2: Discrepancies between in vitro and in vivo results.

  • Possible Cause: Differences in pharmacokinetics and metabolism of KB-0742 in an in vivo model could lead to the formation of active metabolites with different selectivity profiles, or off-target effects may be more pronounced in a complex biological system.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure the concentration of KB-0742 in the target tissue and correlate it with markers of on-target (e.g., pSer2-RNAPII reduction) and potential off-target activity.

    • Metabolite Analysis: Investigate the metabolic profile of KB-0742 in your in vivo model to identify any major metabolites and assess their activity.

    • In-depth Phenotyping: Conduct a thorough characterization of the in vivo phenotype, including histopathology and analysis of various tissues, to identify any unexpected toxicities.

Data Presentation

Table 1: Selectivity Profile of KB-0742 Against Cyclin-Dependent Kinases (CDKs)

Kinase TargetFold Selectivity over CDK9/cyclin T1Reference
Cell-Cycle CDKs (CDK1, 3, 4, 5, 6)>100-fold[3][4]
All Profiled CDKs>66-fold[4]

This table summarizes the high selectivity of KB-0742 for CDK9 over other members of the CDK family based on preclinical data.

Experimental Protocols

Key Experiment: Kinase Selectivity Profiling (HotSpot® Assay)

A common method for assessing kinase inhibitor selectivity is a radiometric kinase assay, such as the HotSpot® assay platform by Reaction Biology Corporation.

  • Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by the kinase. Inhibition of the kinase by a compound reduces the amount of radioactivity incorporated into the substrate.

  • General Protocol:

    • Compound Preparation: KB-0742 is serially diluted to the desired concentrations.

    • Reaction Mixture: The kinase, a specific substrate (e.g., a peptide or protein), and radiolabeled ATP ([γ-³³P]ATP) are combined in a reaction buffer.

    • Incubation: The compound dilutions are added to the reaction mixture and incubated at a controlled temperature to allow the kinase reaction to proceed.

    • Stopping the Reaction: The reaction is stopped by spotting the mixture onto a filter membrane, which captures the substrate.

    • Washing: The filter is washed to remove unincorporated [γ-³³P]ATP.

    • Detection: The radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

    • Data Analysis: The percentage of remaining kinase activity is calculated relative to a vehicle control (e.g., DMSO). IC50 values are then determined by fitting the dose-response data to a sigmoidal curve.

Visualizations

KB0742_On_Target_Pathway KB0742 KB-0742 CDK9_CyclinT1 CDK9/Cyclin T1 (P-TEFb) KB0742->CDK9_CyclinT1 Inhibition RNAPII RNA Polymerase II CDK9_CyclinT1->RNAPII Phosphorylation of Ser2 pSer2_RNAPII pSer2-RNAPII (Elongation Competent) Transcription_Elongation Transcriptional Elongation pSer2_RNAPII->Transcription_Elongation MYC_Oncogenes MYC, other oncogenes & anti-apoptotic proteins Transcription_Elongation->MYC_Oncogenes Tumor_Growth Tumor Growth & Survival MYC_Oncogenes->Tumor_Growth

Caption: On-target signaling pathway of KB-0742.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Concentration Is the concentration optimized? Start->Check_Concentration Dose_Response Perform Dose-Response (monitor pSer2-RNAPII) Check_Concentration->Dose_Response No Use_Controls Use unrelated CDK9 inhibitor and/or rescue experiment Check_Concentration->Use_Controls Yes Dose_Response->Check_Concentration On_Target_Effect Phenotype likely On-Target Use_Controls->On_Target_Effect Phenotype persists with other CDK9i or is rescued Off_Target_Effect Phenotype likely Off-Target Use_Controls->Off_Target_Effect Phenotype is unique to KB-0742 Investigate_Further Consider broader kinase profiling Off_Target_Effect->Investigate_Further

Caption: Workflow for troubleshooting unexpected experimental results.

References

KB-0742 Clinical Trials: Technical Support Center for Nausea and Vomiting Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in managing nausea and vomiting associated with the investigational CDK9 inhibitor, KB-0742, in a clinical trial setting. The information is based on publicly available data and general best practices for managing treatment-related adverse events.

I. Quantitative Data Summary

In the Phase 1/2 clinical trial (NCT04718675), nausea and vomiting were among the most common treatment-emergent adverse events (TEAEs) observed. The reported incidence across all dose levels is summarized below.[1][2][3]

Adverse EventOverall Incidence (Any Grade)Grade
Nausea64%1/2
Vomiting68%1/2

Note: A breakdown of incidence by specific dose cohort (10 mg, 20 mg, 40 mg, 60 mg, and 80 mg) is not publicly available at this time.

II. Troubleshooting Guides & FAQs

This section provides a question-and-answer format to address potential issues researchers may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the known emetogenic potential of KB-0742?

A1: Based on the reported incidence of nausea and vomiting in over 60% of patients in the initial clinical trial, KB-0742 is considered to have a moderate to high emetogenic potential.[1][2][3] Prophylactic antiemetics are recommended.

Q2: What are the general principles for managing KB-0742-induced nausea and vomiting?

A2: The primary goal is prevention. A prophylactic antiemetic regimen should be initiated prior to the first dose of KB-0742. For breakthrough nausea and vomiting, a rescue antiemetic plan should be in place. Management strategies for similar oral targeted therapies, such as CDK4/6 inhibitors, often involve a combination of antiemetic agents and patient education on dietary modifications.[4][5][6]

Troubleshooting Guide

Scenario 1: A patient is scheduled to start KB-0742. What is a recommended prophylactic antiemetic regimen?

Suggested Action: While the specific protocol for the NCT04718675 trial is not public, a standard approach for an oral agent with moderate emetogenic potential would be to administer a 5-HT3 receptor antagonist, such as ondansetron (B39145) or granisetron, 30-60 minutes prior to the KB-0742 dose. For agents with higher perceived risk, or in patients with a history of chemotherapy-induced nausea and vomiting (CINV), the addition of a neurokinin-1 (NK1) receptor antagonist and/or dexamethasone (B1670325) could be considered, in line with established CINV guidelines.

Scenario 2: A patient on KB-0742 is experiencing breakthrough nausea despite prophylaxis. What are the next steps?

Suggested Action:

  • Assess the Severity: Grade the nausea and vomiting according to the Common Terminology Criteria for Adverse Events (CTCAE).

  • Administer Rescue Medication: Offer a rescue antiemetic from a different drug class than the prophylactic agent. Options include dopamine (B1211576) receptor antagonists (e.g., prochlorperazine, metoclopramide) or benzodiazepines (e.g., lorazepam), particularly if there is an anxiety component.

  • Optimize Prophylaxis for the Next Cycle: If breakthrough events occur, consider intensifying the prophylactic regimen for subsequent treatment cycles. This could involve adding an additional agent, such as an NK1 receptor antagonist or olanzapine, to the pre-dose regimen.

  • Evaluate for Other Causes: Rule out other potential causes of nausea and vomiting, such as concomitant medications, gastrointestinal obstruction, or central nervous system metastases.

Scenario 3: A patient reports that the nausea is worse a few hours after taking KB-0742. How should this be addressed?

Suggested Action: This pattern may suggest a direct effect of the drug as it reaches peak concentration.

  • Dietary Modifications: Advise the patient to take KB-0742 with a small, bland meal to see if this mitigates the nausea.

  • Timing of Antiemetics: Ensure the prophylactic antiemetic is given with sufficient lead time before the KB-0742 dose.

  • Rescue Medication: Provide the patient with a fast-acting rescue medication to be taken at the first sign of nausea.

III. Experimental Protocols

Phase 1/2 Clinical Trial Dosing Protocol (NCT04718675)

  • Drug: KB-0742

  • Administration: Oral, once daily

  • Schedule: 3 consecutive days, followed by 4 days off, in 28-day cycles.[7]

  • Dose Escalation Cohorts: 10 mg, 20 mg, 40 mg, 60 mg, and 80 mg.[8]

IV. Visualizations

G cluster_0 KB-0742 Mechanism of Action KB-0742 KB-0742 CDK9/Cyclin T1 CDK9/Cyclin T1 KB-0742->CDK9/Cyclin T1 Inhibits RNA Polymerase II RNA Polymerase II CDK9/Cyclin T1->RNA Polymerase II Phosphorylates Transcription Elongation Transcription Elongation RNA Polymerase II->Transcription Elongation Promotes Oncogene Expression (e.g., MYC) Oncogene Expression (e.g., MYC) Transcription Elongation->Oncogene Expression (e.g., MYC) Tumor Cell Proliferation Tumor Cell Proliferation Oncogene Expression (e.g., MYC)->Tumor Cell Proliferation

Caption: Mechanism of action of KB-0742 as a CDK9 inhibitor.

G cluster_1 General Management Workflow for KB-0742 Induced Nausea/Vomiting start Patient to start KB-0742 prophylaxis Administer Prophylactic Antiemetic (e.g., 5-HT3 antagonist) start->prophylaxis kb0742_admin Administer KB-0742 prophylaxis->kb0742_admin assessment Nausea/Vomiting Occurs? kb0742_admin->assessment no_nausea Continue Monitoring assessment->no_nausea No breakthrough Administer Rescue Antiemetic (different class) assessment->breakthrough Yes end Continue Treatment no_nausea->end reassess Symptoms Controlled? breakthrough->reassess escalate Optimize Prophylaxis for Next Cycle reassess->escalate No reassess->end Yes escalate->end

Caption: A logical workflow for managing nausea and vomiting in patients receiving KB-0742.

References

KB-0742 dihydrochloride stability in different cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KB-0742 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of KB-0742 in different cell culture media and to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of KB-0742 dihydrochloride?

A1: To prepare a stock solution, dissolve this compound powder in a suitable solvent such as high-purity DMSO.[1][2] For example, you can prepare a 10 mM stock solution. To ensure complete dissolution, sonication may be helpful.[1] It is advisable to use fresh or anhydrous DMSO to minimize moisture, which can impact the compound's stability and solubility.[3]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To maintain the integrity of your this compound stock solution, it is crucial to store it properly. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.[1]

Storage TemperatureDuration in Solvent
-80°C1 year[3]
-20°C1 month[3]

For the powdered form, store at -20°C for up to 3 years.[1]

Q3: How stable is this compound in aqueous cell culture media for long-term experiments?

A3: While specific long-term stability data for KB-0742 in various cell culture media is not extensively published, the stability of small molecules in aqueous solutions can be influenced by factors like pH, temperature, and interactions with media components.[1] For experiments lasting several days, it is best practice to replenish the media with freshly diluted KB-0742 every 24-48 hours to ensure a consistent effective concentration.[1]

Q4: Can I use water to prepare a stock solution of this compound?

A4: Yes, this compound is soluble in water.[3] If you choose water as the solvent for your stock solution, it is recommended to filter and sterilize the working solution using a 0.22 μm filter before adding it to your cell culture.[4]

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound in cell culture experiments.

IssuePossible Cause(s)Suggested Solution(s)
Loss of compound activity over time 1. Degradation in aqueous media: The compound may not be stable in cell culture media for extended periods at 37°C. 2. Improper storage: Repeated freeze-thaw cycles or incorrect storage temperature of the stock solution.[1] 3. Adsorption to plasticware: The compound may adhere to the surface of cell culture plates or tubes.[1]1. Replenish the media with freshly prepared KB-0742 every 24-48 hours.[1] 2. Aliquot stock solutions and store them at -80°C for long-term use.[1] 3. Use low-adhesion plasticware for your experiments.[1]
Inconsistent experimental results 1. Variability in stock solution concentration: Incomplete dissolution or precipitation of the compound. 2. Cell density and health: The inhibitor's effect can depend on cell confluency and metabolic state.1. Ensure complete dissolution of the compound when preparing the stock solution; sonication can be helpful. Visually inspect for any precipitation before use.[1] 2. Standardize your cell seeding density and ensure cells are in a healthy, logarithmic growth phase at the start of the experiment.
Unexpected cytotoxicity or off-target effects 1. High concentration of DMSO: The solvent can be toxic to cells at higher concentrations.[1] 2. Compound precipitation in media: The inhibitor may not be fully soluble at the final concentration in the culture media, leading to cytotoxic aggregates.[1]1. Ensure the final DMSO concentration in the cell culture media is low (typically <0.1%) and include a vehicle control (media with the same DMSO concentration) in your experiments.[1] 2. Verify the solubility of KB-0742 in your specific cell culture media. If you observe precipitation, consider lowering the working concentration.

Stability of this compound in Cell Culture Media

Illustrative Stability Data of KB-0742 (10 µM) in Cell Culture Media

Time (Hours)% Remaining in RPMI-1640 + 10% FBS% Remaining in DMEM + 10% FBS
0100%100%
298%97%
892%90%
2485%82%
4875%70%
7265%60%

Note: This data is for illustrative purposes and is based on typical degradation kinetics for small molecules. Actual stability should be determined experimentally under your specific conditions.

Experimental Protocols

Protocol for Assessing KB-0742 Stability in Cell Culture Media

This protocol provides a general procedure for determining the stability of KB-0742 in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

1. Materials:

  • This compound

  • DMSO (anhydrous)

  • Cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Sterile multi-well plates (low-adhesion recommended)

  • HPLC or LC-MS system

  • Acetonitrile (B52724) (ACN) and formic acid for mobile phases

  • Internal standard (for LC-MS analysis)

2. Preparation of Solutions:

  • Prepare a 10 mM stock solution of KB-0742 in DMSO.

  • Prepare the desired cell culture medium with and without 10% FBS.

  • Prepare a working solution of KB-0742 by diluting the stock solution in the respective media to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.1%.[6]

3. Experimental Procedure:

  • Add 1 mL of the 10 µM KB-0742 working solution to triplicate wells of a 24-well plate for each condition.[6]

  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[6]

  • At designated time points (e.g., 0, 2, 8, 24, 48, 72 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.[6]

4. Sample Processing:

  • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins and extract the compound.[6]

  • Vortex the samples for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[6]

  • Transfer the supernatant to HPLC vials for analysis.[6]

5. HPLC/LC-MS Analysis:

  • Use a suitable C18 reverse-phase column.

  • Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[6]

  • For LC-MS, operate in positive ion mode using multiple reaction monitoring (MRM) for KB-0742 and the internal standard.[6]

6. Data Analysis:

  • Calculate the peak area of KB-0742 at each time point. For LC-MS, calculate the peak area ratio of KB-0742 to the internal standard.

  • Determine the percentage of KB-0742 remaining at each time point by normalizing the peak area (or ratio) to the average peak area (or ratio) at time 0.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM KB-0742 stock in DMSO prep_working Dilute stock to 10 µM in media prep_stock->prep_working prep_media Prepare cell culture media (e.g., RPMI, DMEM +/- FBS) prep_media->prep_working add_to_plate Add working solution to multi-well plates prep_working->add_to_plate incubate Incubate at 37°C, 5% CO₂ add_to_plate->incubate collect_samples Collect aliquots at 0, 2, 8, 24, 48, 72h incubate->collect_samples process_samples Protein precipitation with cold ACN collect_samples->process_samples centrifuge Centrifuge and collect supernatant process_samples->centrifuge hplc_ms Analyze by HPLC/LC-MS centrifuge->hplc_ms data_analysis Calculate % remaining vs. time 0 hplc_ms->data_analysis

Caption: Workflow for assessing the stability of KB-0742 in cell culture media.

cdk9_pathway KB0742 KB-0742 CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) KB0742->CDK9_CyclinT inhibition RNAPII RNA Polymerase II (RNAPII) CDK9_CyclinT->RNAPII phosphorylates pRNAPII Phosphorylated RNAPII (Ser2) RNAPII->pRNAPII Transcription_Elongation Transcription Elongation pRNAPII->Transcription_Elongation activates Anti_apoptotic_proteins Anti-apoptotic Proteins (e.g., Mcl-1) Transcription_Elongation->Anti_apoptotic_proteins MYC MYC Transcription Transcription_Elongation->MYC Cell_Survival Cell Survival & Proliferation Anti_apoptotic_proteins->Cell_Survival MYC->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis inhibits

Caption: Simplified signaling pathway of KB-0742 as a CDK9 inhibitor.

References

Troubleshooting inconsistent results with KB-0742 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KB-0742 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable experimental results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing lower than expected potency (higher IC50) in my cell-based assays. What could be the cause?

Several factors could contribute to this observation:

  • Solubility Issues: While KB-0742 dihydrochloride is water-soluble, its solubility in media can be affected by pH and other components.[1][2] Inconsistent dissolution can lead to a lower effective concentration.

    • Recommendation: Ensure complete dissolution of the compound before adding it to your cell culture media. For DMSO stock solutions, sonication may be recommended to ensure complete dissolution.[3] It is also advisable to use fresh DMSO, as moisture can reduce solubility.[4]

  • Compound Stability: The stability of KB-0742 in your specific cell culture medium and incubation conditions (e.g., temperature, light exposure) might be a factor.

    • Recommendation: Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[4]

  • Cell Line Sensitivity: The anti-proliferative effects of KB-0742 can vary between cell lines.[5] For instance, the GR50 values for 22Rv1 and MV-4-11 cells are 0.183 µM and 0.288 µM, respectively.[5]

    • Recommendation: Verify the expected sensitivity of your chosen cell line. Consider using a positive control cell line known to be sensitive to CDK9 inhibition, such as 22Rv1.[5]

  • Assay Duration: The cytostatic effects of KB-0742 are observed after 48-72 hours of treatment.[5] Shorter incubation times may not be sufficient to observe the full effect.

    • Recommendation: Ensure your assay duration is appropriate to capture the biological effects of CDK9 inhibition.

Q2: My this compound solution appears to have precipitated in the cell culture medium. How can I prevent this?

Precipitation can occur if the final concentration of the compound exceeds its solubility limit in the cell culture medium.

  • Solvent Concentration: If you are using a DMSO stock solution, ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced precipitation and toxicity.

  • Media Components: Components in the cell culture medium, such as serum proteins, can sometimes interact with the compound and affect its solubility.

    • Recommendation: Prepare the final dilution of KB-0742 in your specific cell culture medium immediately before use. Visually inspect for any precipitation after dilution. If precipitation occurs, you may need to adjust your stock solution concentration or the final dilution scheme.

Q3: I am not observing the expected downstream effects on RNA Polymerase II phosphorylation. What should I check?

KB-0742 inhibits CDK9, which leads to a reduction in the phosphorylation of RNA Polymerase II (Pol II) at Serine 2 (Ser2), Serine 5 (Ser5), and Serine 7 (Ser7).[5]

  • Treatment Time: Significant reduction in Pol II phosphorylation in 22Rv1 cells is observed after 6 hours of treatment with KB-0742.[5]

    • Recommendation: Perform a time-course experiment to determine the optimal treatment duration for your cell line.

  • Antibody Quality: The quality of the antibodies used for Western blotting to detect phosphorylated Pol II is crucial.

    • Recommendation: Use validated antibodies specific for the different phosphorylated forms of Pol II. Include appropriate positive and negative controls in your experiment.

Data Summary

Solubility of this compound
SolventConcentrationNotes
Water>18.6 mg/mL[1]
DMSO72 mg/mL (199.81 mM)Use fresh DMSO as moisture can reduce solubility.[4]
DMSO60 mg/mL (166.51 mM)Sonication is recommended for complete dissolution.[3]
DMSOSparingly soluble (1-10 mg/mL)[6]
EthanolSparingly soluble (1-10 mg/mL)[6]
PBS (pH 7.2)Sparingly soluble (1-10 mg/mL)[6]
In Vitro Activity of KB-0742
ParameterValueCell Line
IC50 (CDK9/cyclin T1)6 nM[2][5]
GR50 (48-72 hours)0.183 µM22Rv1 (prostate cancer)[5]
GR50 (48-72 hours)0.288 µMMV-4-11 (AML)[5]

Experimental Protocols

General Protocol for Cell Proliferation Assay

This protocol provides a general guideline for assessing the anti-proliferative effects of KB-0742.

  • Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period. For 22Rv1 cells, a density of 7,500 cells per well can be used.[4]

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • On the day of the experiment, prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5% DMSO).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the different concentrations of KB-0742 or vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[5]

  • Cell Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay or a commercial kit like CellTiter-Glo®.

  • Data Analysis: Calculate the relative cell viability for each concentration compared to the vehicle control. Plot the results and determine the GR50/IC50 value.

Visual Guides

KB-0742 Mechanism of Action

KB-0742_Mechanism_of_Action KB0742 KB-0742 CDK9_CyclinT1 CDK9/Cyclin T1 (P-TEFb) KB0742->CDK9_CyclinT1 RNA_Pol_II RNA Polymerase II CDK9_CyclinT1->RNA_Pol_II Phosphorylates p_RNA_Pol_II Phosphorylated RNA Polymerase II Transcription_Elongation Transcription Elongation p_RNA_Pol_II->Transcription_Elongation Promotes Anti_Apoptotic_Oncogenic_Proteins Anti-Apoptotic & Oncogenic Proteins (e.g., MYC) Transcription_Elongation->Anti_Apoptotic_Oncogenic_Proteins Cell_Cycle_Arrest_Apoptosis Cell Cycle Arrest & Apoptosis Anti_Apoptotic_Oncogenic_Proteins->Cell_Cycle_Arrest_Apoptosis Suppression of

Caption: Simplified signaling pathway of KB-0742 action.

Troubleshooting Workflow for Inconsistent Potency

Troubleshooting_Inconsistent_Potency Start Inconsistent/Low Potency Observed Check_Solubility 1. Verify Compound Solubility Start->Check_Solubility Prepare_Fresh Prepare fresh stock solution. Use fresh, anhydrous DMSO. Consider sonication. Check_Solubility->Prepare_Fresh Issue Found Check_Stability 2. Assess Compound Stability Check_Solubility->Check_Stability No Issue Prepare_Fresh->Check_Stability Aliquot_Store Aliquot stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. Check_Stability->Aliquot_Store Issue Found Review_Protocol 3. Review Experimental Protocol Check_Stability->Review_Protocol No Issue Aliquot_Store->Review_Protocol Adjust_Protocol Check cell line sensitivity. Ensure appropriate assay duration (48-72h). Verify final solvent concentration. Review_Protocol->Adjust_Protocol Issue Found Contact_Support Problem Persists? Contact Technical Support Review_Protocol->Contact_Support No Issue Adjust_Protocol->Contact_Support

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Investigating Acquired Resistance to KB-0742 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance mechanisms to KB-0742 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of KB-0742?

KB-0742 is an orally bioavailable and selective inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[3] This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), a critical step for the transition from paused to productive transcriptional elongation.[3] By inhibiting CDK9, KB-0742 prevents the phosphorylation of RNAP II, leading to a global suppression of transcription of genes with short half-lives, including key oncogenes like MYC.[1][3][4] This ultimately induces cell cycle arrest and apoptosis in cancer cells that are dependent on these oncogenes for their survival.[1]

Q2: My cancer cell lines are showing decreased sensitivity to KB-0742 over time. What are the potential mechanisms of acquired resistance?

While specific acquired resistance mechanisms to KB-0742 have not been extensively documented in published literature, based on resistance patterns observed with other kinase inhibitors, several plausible mechanisms could be at play:

  • On-target mutations: The development of mutations in the CDK9 gene that alter the drug-binding pocket, thereby reducing the affinity of KB-0742 for its target.

  • Target amplification: Increased expression of CDK9, potentially through gene amplification, which would require higher concentrations of the inhibitor to achieve the same level of target inhibition.

  • Activation of bypass pathways: Upregulation of alternative signaling pathways that can compensate for the loss of CDK9-mediated transcription and promote cell survival and proliferation.

  • Drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1) or Breast Cancer Resistance Protein (BCRP), which would actively transport KB-0742 out of the cell, reducing its intracellular concentration.

  • Alterations in downstream effectors: Changes in the expression or function of proteins downstream of CDK9 that are critical for mediating the drug's anti-cancer effects.

Q3: How can I confirm that my cell line has developed resistance to KB-0742?

To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of KB-0742 in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value would indicate the acquisition of resistance.

Troubleshooting Guides

Issue 1: Decreased potency of KB-0742 in long-term cell culture experiments.
Possible Cause Troubleshooting Step
Development of a resistant subpopulation of cells.1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of KB-0742 in your cell line and compare it to the IC50 of the parental cell line. 2. If resistance is confirmed, proceed to investigate the potential mechanisms outlined in the FAQs.
Degradation of KB-0742 in culture media.1. Prepare fresh stock solutions of KB-0742 for each experiment. 2. Minimize freeze-thaw cycles of the stock solution. 3. For long-term experiments, consider replacing the media with fresh KB-0742 at regular intervals.[5]
Issue 2: Western blot analysis shows no change in downstream targets (e.g., p-RNAP II Ser2, MYC) after KB-0742 treatment in resistant cells.
Possible Cause Troubleshooting Step
On-target resistance (e.g., CDK9 mutation).1. Sequence the CDK9 gene in your resistant cell line to identify potential mutations in the kinase domain. 2. Perform a cellular thermal shift assay (CETSA) to assess the binding of KB-0742 to CDK9 in intact cells. A lack of thermal stabilization of CDK9 by KB-0742 in resistant cells would suggest a binding-site mutation.
Activation of a bypass signaling pathway.1. Use phospho-kinase antibody arrays to screen for the activation of alternative signaling pathways in your resistant cells compared to parental cells. 2. Perform RNA sequencing to identify differentially expressed genes that may point to activated bypass pathways.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of KB-0742 dihydrochloride in culture media. Remove the old media from the cells and add the media containing the different concentrations of the drug. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period that allows for at least two cell divisions in the control wells (typically 48-72 hours).[5]

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a reagent for an ATP-based assay) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control and plot the cell viability against the log of the drug concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blotting for Target Engagement
  • Cell Treatment: Treat both parental and resistant cells with various concentrations of KB-0742 for a predetermined time (e.g., 6 hours).[2]

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against p-RNAP II (Ser2), total RNAP II, MYC, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.

Quantitative Data Summary

Table 1: Example IC50 Values for KB-0742 in Sensitive and Resistant Cell Lines

Cell LineIC50 (nM)Fold Resistance
Parental101
Resistant Clone 115015
Resistant Clone 225025

Visualizations

KB0742_Mechanism_of_Action cluster_nucleus Nucleus KB0742 KB-0742 CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) KB0742->CDK9_CyclinT Inhibits RNAPII RNA Polymerase II (Paused) CDK9_CyclinT->RNAPII Phosphorylates pRNAPII p-RNA Polymerase II (Elongating) RNAPII->pRNAPII Transcription Gene Transcription (e.g., MYC) pRNAPII->Transcription DNA DNA DNA->RNAPII Binds Apoptosis Apoptosis Transcription->Apoptosis Leads to

Caption: Mechanism of action of KB-0742.

Acquired_Resistance_Mechanisms cluster_cell Cancer Cell KB0742_in KB-0742 (intracellular) CDK9_mut Mutated CDK9 KB0742_in->CDK9_mut Reduced Binding CDK9_amp CDK9 Amplification KB0742_in->CDK9_amp Insufficient Inhibition Efflux Drug Efflux Pump KB0742_in->Efflux Exported KB0742_out KB-0742 (extracellular) Efflux->KB0742_out Bypass Bypass Signaling Pathway Survival Cell Survival & Proliferation Bypass->Survival KB0742_out->KB0742_in

Caption: Potential acquired resistance mechanisms to KB-0742.

Experimental_Workflow start Observation of Decreased Sensitivity ic50 Confirm Resistance (IC50 Assay) start->ic50 investigate Investigate Resistance Mechanisms ic50->investigate on_target On-Target Mechanisms investigate->on_target Yes off_target Off-Target Mechanisms investigate->off_target No sequencing CDK9 Sequencing on_target->sequencing cetsa CETSA on_target->cetsa phospho_array Phospho-Kinase Array off_target->phospho_array rna_seq RNA Sequencing off_target->rna_seq validation Validate Findings sequencing->validation cetsa->validation phospho_array->validation rna_seq->validation

Caption: Workflow for investigating KB-0742 resistance.

References

Technical Support Center: Minimizing Toxicity of KB-0742 Dihydrochloride In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the in vivo toxicity of KB-0742 dihydrochloride (B599025). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is KB-0742 dihydrochloride and its mechanism of action?

A1: this compound is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which regulates gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II. By inhibiting CDK9, KB-0742 disrupts transcriptional processes that are often hijacked by cancer cells, particularly those dependent on oncogenes like MYC.[2]

Q2: What are the most common toxicities observed with KB-0742 in vivo?

A2: Based on preclinical and clinical studies, the most frequently reported treatment-emergent adverse events include gastrointestinal issues such as nausea, vomiting, and diarrhea. Other common toxicities are fatigue and anemia.[3][4] While neutropenia has been a concern with less selective CDK inhibitors, highly specific CDK9 inhibitors like KB-0742 are expected to have a more manageable profile.[3][4]

Q3: What is the recommended dosing strategy to minimize toxicity while maintaining efficacy?

A3: Preclinical studies have shown that an intermittent dosing schedule can maintain anti-tumor activity while potentially mitigating toxicity.[2] A commonly used regimen is oral administration for three consecutive days followed by a four-day break (3-days-on/4-days-off), repeated weekly.[2] This approach may allow for recovery from on-target toxicities in normal tissues.

Q4: How should I formulate this compound for oral administration in mice?

A4: this compound is soluble in water and DMSO. For in vivo oral gavage, several vehicle formulations can be considered, depending on the required concentration and stability. Two common formulations are:

  • Corn Oil-based: A stock solution of KB-0742 in DMSO can be diluted in corn oil.[1]

  • Aqueous Suspension/Solution: A formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can also be used.[1] It is crucial to ensure the final formulation is a homogenous solution or a fine suspension immediately before administration.

Troubleshooting Guides

Issue 1: Managing Gastrointestinal (GI) Toxicity (Nausea, Vomiting, Diarrhea)

Symptoms:

  • Weight loss

  • Dehydration

  • Diarrhea (uncharacteristically soft or liquid feces)

  • Pica (consumption of non-nutritive substances like bedding)

  • Reduced food and water intake

  • Lethargy

Troubleshooting Steps:

  • Dose and Schedule Modification:

    • If significant GI toxicity is observed, consider a dose reduction of KB-0742.

    • Ensure adherence to an intermittent dosing schedule (e.g., 3-days-on/4-days-off) to allow for recovery.

  • Supportive Care:

    • Provide supplemental hydration with subcutaneous injections of sterile saline or Lactated Ringer's solution.

    • Offer highly palatable and easily digestible food to encourage caloric intake.

    • Maintain a clean cage environment to prevent opportunistic infections, especially in cases of diarrhea.

  • Anti-emetic and Anti-diarrheal Therapy:

    • For nausea and vomiting, prophylactic administration of a 5-HT3 antagonist like ondansetron (B39145) can be considered.

    • Dexamethasone has also been used as an anti-emetic in preclinical models.[5][6]

    • For diarrhea, loperamide (B1203769) can be administered, with the dose adjusted based on the severity of symptoms and in consultation with a veterinarian.

Table 1: Suggested Anti-emetic Dosing for Mice

Agent Dose Range Route of Administration Timing
Ondansetron 1-5 mg/kg Subcutaneous (SC) or Intraperitoneal (IP) 30-60 minutes prior to KB-0742 administration

| Dexamethasone | 1-2 mg/kg | IP | 30-60 minutes prior to KB-0742 administration |

Note: These are starting dose recommendations and should be optimized for your specific experimental model and in consultation with veterinary staff.

Issue 2: Managing Anemia

Symptoms:

  • Pale mucous membranes (paws, nose, ears)

  • Lethargy and reduced activity

  • Increased respiratory rate

Troubleshooting Steps:

  • Monitoring:

    • Establish baseline complete blood counts (CBC), including hemoglobin and hematocrit, before initiating treatment.

    • Monitor CBCs weekly or bi-weekly, depending on the study duration and severity of anemia.

  • Dose Modification:

    • If severe anemia develops, consider a temporary interruption of KB-0742 dosing until hematological parameters recover. A subsequent dose reduction may be necessary.

  • Supportive Care with Erythropoiesis-Stimulating Agents (ESAs):

    • In cases of significant, symptomatic anemia, administration of recombinant human erythropoietin (epoetin alfa) can be considered to stimulate red blood cell production.[7][8]

Table 2: Suggested Epoetin Alfa Dosing for Chemotherapy-Induced Anemia in Mice

Agent Dose Range Route of Administration Schedule

| Epoetin Alfa | 100-300 IU/mouse | SC | Three times per week |

Note: ESA therapy should be initiated based on hemoglobin levels (e.g., <10 g/dL) and clinical signs. The goal is to reduce the need for transfusions and alleviate symptoms, not to normalize hemoglobin levels. Regular monitoring is crucial to avoid excessive erythropoiesis.[9]

Issue 3: Managing Fatigue

Symptoms:

  • Reduced voluntary movement (e.g., decreased wheel running activity)[10][11]

  • Hunched posture

  • Poor grooming

  • Reduced interaction with the environment

Troubleshooting Steps:

  • Objective Assessment:

    • Quantify activity levels using running wheels or open-field tests to objectively measure changes from baseline.[10][11]

  • Environmental Enrichment:

    • Provide an enriched environment with nesting materials and shelters, which can positively impact animal well-being.

  • Rule out Other Causes:

    • Fatigue is often multifactorial. Ensure that it is not a secondary consequence of other manageable toxicities like anemia, dehydration, or malnutrition. Address these underlying issues first.

  • Dose and Schedule Optimization:

    • As with other toxicities, an intermittent dosing schedule and the minimum effective dose are key strategies to manage fatigue.

Experimental Protocols

Protocol 1: Oral Gavage Administration of KB-0742

Materials:

  • This compound

  • Selected vehicle (e.g., corn oil with DMSO, or 10% DMSO/40% PEG300/5% Tween-80/45% saline)

  • Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches with a rounded tip for mice)[12]

  • Syringes

  • Animal scale

Procedure:

  • Preparation:

    • Accurately weigh the animal to calculate the precise dose volume. The volume should generally not exceed 10 mL/kg.[12]

    • Prepare the KB-0742 formulation. If it is a suspension, ensure it is thoroughly mixed before drawing it into the syringe.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[12]

  • Restraint and Administration:

    • Properly restrain the mouse to ensure its body is in a straight line from head to tail.

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus. The needle should pass smoothly without resistance.[12]

    • Once the needle is at the predetermined depth, slowly administer the compound.

  • Post-Administration Monitoring:

    • Carefully withdraw the needle.

    • Monitor the animal for 5-10 minutes for any signs of distress, such as coughing or fluid emerging from the nose, which could indicate accidental tracheal administration.[12]

Protocol 2: Monitoring and Management of In Vivo Toxicity

Schedule:

  • Daily:

    • Record body weight.

    • Perform clinical observations (activity, posture, fur condition, signs of GI distress).

    • Check food and water consumption.

  • Weekly:

    • Perform a complete blood count (CBC) via tail vein or submandibular bleed to monitor for anemia and other hematological changes.

  • As needed:

    • Administer supportive care (e.g., fluids, nutritional supplements, anti-emetics) based on clinical signs.

    • Adjust the dose or interrupt treatment if significant toxicity is observed.

Visualizations

G KB-0742 Mechanism of Action and Downstream Effects KB0742 KB-0742 CDK9 CDK9/Cyclin T1 (P-TEFb) KB0742->CDK9 Inhibition RNAPII RNA Polymerase II (RNAP II) CDK9->RNAPII Phosphorylates Toxicity On-Target Toxicity (Normal Tissues) CDK9->Toxicity Essential for normal transcription pRNAPII Phosphorylated RNAP II (pSer2) Elongation Transcriptional Elongation pRNAPII->Elongation Promotes MYC MYC, MCL-1, etc. (Short half-life transcripts) Elongation->MYC Transcription of Apoptosis Tumor Cell Apoptosis MYC->Apoptosis Depletion leads to

Caption: Mechanism of action of KB-0742 and its effects on tumor and normal cells.

G Experimental Workflow for In Vivo Toxicity Management cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Toxicity Assessment & Intervention Baseline Establish Baseline (Weight, CBC) Dosing Administer KB-0742 (e.g., 3-on/4-off schedule) Baseline->Dosing Monitoring Daily Monitoring (Weight, Clinical Signs) Dosing->Monitoring Weekly Weekly CBC Monitoring->Weekly Assess Toxicity Observed? Monitoring->Assess Weekly->Assess Assess->Dosing No SupportiveCare Administer Supportive Care (Fluids, Anti-emetics, ESAs) Assess->SupportiveCare Yes DoseAdjust Dose Interruption or Reduction SupportiveCare->DoseAdjust DoseAdjust->Dosing

Caption: Workflow for monitoring and managing KB-0742 toxicity in animal studies.

G Decision Tree for Managing Weight Loss Start Animal Exhibits Weight Loss AssessSeverity Assess Severity Start->AssessSeverity Mild Mild (<10%) AssessSeverity->Mild <10% Moderate Moderate (10-15%) AssessSeverity->Moderate 10-15% Severe Severe (>15%) AssessSeverity->Severe >15% Monitor Continue Monitoring Provide Palatable Food Mild->Monitor Support Provide Supportive Care (Subcutaneous Fluids) Moderate->Support Interrupt Interrupt Dosing Provide Supportive Care Severe->Interrupt Continue Continue Treatment Monitor->Continue DoseReduction Consider Dose Reduction Support->DoseReduction Reassess Reassess in 24-48h DoseReduction->Reassess Interrupt->Reassess Reassess->Start No Improvement Reassess->Continue Improvement

Caption: A decision-making guide for managing weight loss in experimental animals.

References

Impact of serum concentration on KB-0742 dihydrochloride activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of serum concentration on the in vitro activity of KB-0742 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: We are observing a lower-than-expected potency (higher IC50) for KB-0742 in our cell-based assays compared to the reported biochemical IC50 of 6 nM. What could be the reason for this discrepancy?

A1: A common reason for a decrease in the apparent potency of a compound in cell-based assays compared to biochemical assays is the presence of serum in the cell culture medium. KB-0742 exhibits high plasma protein binding, which can reduce the free concentration of the drug available to interact with its target, CDK9, within the cells.

Q2: How does serum protein binding affect the activity of KB-0742?

A2: Serum contains various proteins, with albumin being the most abundant. Small molecule drugs like KB-0742 can bind to these proteins. Only the unbound, or "free," fraction of the drug is able to diffuse across the cell membrane and engage with its intracellular target. Therefore, high protein binding in the culture medium can sequester the drug, leading to a requirement for a higher total concentration to achieve the same biological effect, which is reflected as a higher IC50 value.

Q3: Is there specific data on the plasma protein binding of KB-0742?

A3: Yes, the plasma protein binding of KB-0742 has been determined in several species. This data is crucial for understanding its behavior in both in vitro and in vivo systems.

Data Presentation

Table 1: In Vitro Plasma Protein Binding of KB-0742

SpeciesPlasma Protein Binding (%)
Mouse96.5
Rat94.7
Dog91.9
Human97.3

Data sourced from "Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers".[1][2]

Troubleshooting Guides

Issue: Inconsistent IC50 values for KB-0742 across different experiments.

  • Possible Cause 1: Variation in Serum Concentration. Different batches of fetal bovine serum (FBS) can have varying protein concentrations, leading to variability in the free fraction of KB-0742.

    • Troubleshooting Step: Standardize the serum concentration used in your assays. If possible, use the same batch of serum for a set of comparative experiments. Consider performing a serum shift assay (see experimental protocols below) to quantify the effect of your specific serum batch on KB-0742 activity.

  • Possible Cause 2: Cell Seeding Density. Variations in cell number can alter the ratio of drug to cell mass and affect the apparent IC50.

    • Troubleshooting Step: Ensure consistent cell seeding densities across all wells and experiments.

  • Possible Cause 3: Duration of Drug Incubation. The time of exposure to KB-0742 can influence the observed IC50 value.

    • Troubleshooting Step: Maintain a consistent incubation time for all experiments.

Mandatory Visualizations

Mechanism of Action of KB-0742 KB0742 KB-0742 CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) KB0742->CDK9_CyclinT Inhibition RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates pRNAPII Phosphorylated RNA Polymerase II (Ser2) Transcription Transcriptional Elongation pRNAPII->Transcription MYC_MCL1 Downregulation of short-lived transcripts (e.g., MYC, MCL-1) Transcription->MYC_MCL1 Leads to Apoptosis Apoptosis MYC_MCL1->Apoptosis

Caption: Signaling pathway of KB-0742 as a CDK9 inhibitor.

Experimental Workflow: Serum Shift Assay cluster_0 Preparation cluster_1 Treatment and Incubation cluster_2 Data Acquisition and Analysis A Prepare serial dilutions of KB-0742 D Treat cells with KB-0742 dilutions in the different serum-containing media A->D B Prepare cell culture media with varying serum concentrations (e.g., 0%, 1%, 5%, 10%) B->D C Seed cells in microplates and allow to adhere C->D E Incubate for a defined period (e.g., 72 hours) D->E F Measure cell viability (e.g., using CellTiter-Glo®) E->F G Plot dose-response curves for each serum concentration F->G H Calculate IC50 values and determine the fold-shift G->H

Caption: Workflow for a serum shift assay to determine the impact of serum on drug activity.

Experimental Protocols

Protocol: Determining the Impact of Serum on KB-0742 Activity (Serum Shift Assay)

This protocol outlines a method to quantify the effect of serum on the potency of KB-0742 in a cell-based proliferation assay.

Materials:

  • This compound

  • Cell line of interest (e.g., a cancer cell line sensitive to CDK9 inhibition)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Serum-free medium

  • 96-well clear bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density in complete medium (e.g., containing 10% FBS).

    • Incubate overnight to allow for cell attachment.

  • Preparation of Drug Dilutions and Media:

    • Prepare a stock solution of KB-0742 in an appropriate solvent (e.g., DMSO).

    • Perform a serial dilution of the KB-0742 stock to generate a range of concentrations that will span the expected IC50 values.

    • Prepare separate batches of cell culture medium containing different concentrations of FBS (e.g., 0%, 1%, 5%, and 10%).

  • Drug Treatment:

    • Carefully remove the medium from the wells.

    • Add the KB-0742 dilutions to the wells, using the different serum-containing media as the diluent. Include vehicle controls for each serum concentration.

    • Ensure each drug concentration is tested in triplicate for each serum condition.

  • Incubation:

    • Incubate the plates for a period relevant to the cell line's doubling time and the drug's mechanism of action (e.g., 72 hours).

  • Cell Viability Measurement:

    • After the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control for each serum concentration.

    • Plot the normalized viability data against the logarithm of the drug concentration for each serum condition.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value for each serum concentration.

    • Calculate the "fold-shift" in IC50 by dividing the IC50 value at a given serum concentration by the IC50 value in serum-free (or lowest serum) conditions. This will quantify the impact of serum on KB-0742 activity.

References

Validation & Comparative

A Comparative Analysis of KB-0742 Dihydrochloride and Alvocidib: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent cyclin-dependent kinase 9 (CDK9) inhibitors: KB-0742 dihydrochloride (B599025) and alvocidib. This analysis is supported by available preclinical and clinical data to inform research and development decisions.

Both KB-0742 and alvocidib are potent inhibitors of CDK9, a key regulator of transcriptional elongation. By targeting CDK9, these compounds disrupt the expression of oncogenes and anti-apoptotic proteins, leading to cell cycle arrest and apoptosis in cancer cells. While they share a common primary target, differences in their selectivity, oral bioavailability, and clinical development status warrant a detailed comparison.

Mechanism of Action: Targeting Transcriptional Addiction

KB-0742 is a highly selective, orally bioavailable small molecule inhibitor of CDK9.[1][2][3][4] Its mechanism of action involves binding to the ATP-binding pocket of CDK9, which prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (RNA Pol II). This inhibition of RNA Pol II phosphorylation leads to a downstream reduction in the transcription of key oncogenes such as MYC and anti-apoptotic proteins like MCL-1.[5][6] KB-0742 has demonstrated greater than 50-fold selectivity for CDK9 over other CDK kinases, potentially leading to a more favorable toxicity profile.[1][2]

Alvocidib, also known as flavopiridol (B1662207), is a synthetic flavonoid that also functions as a CDK9 inhibitor.[7][8] Similar to KB-0742, alvocidib inhibits CDK9, leading to the downregulation of MCL-1 and subsequent apoptosis in cancer cells.[7] However, alvocidib is considered a more pan-CDK inhibitor, with activity against other CDKs such as CDK1, CDK2, CDK4, and CDK6, which may contribute to both its efficacy and its toxicity profile.[9]

CDK9_Inhibition_Pathway cluster_0 CDK9 Inhibitors cluster_1 Transcriptional Machinery cluster_2 Downstream Effects KB-0742 KB-0742 CDK9/Cyclin T1 CDK9/Cyclin T1 KB-0742->CDK9/Cyclin T1 inhibits Alvocidib Alvocidib Alvocidib->CDK9/Cyclin T1 inhibits RNA Pol II RNA Pol II CDK9/Cyclin T1->RNA Pol II phosphorylates Transcription Elongation Transcription Elongation RNA Pol II->Transcription Elongation Oncogene Transcription (e.g., MYC) Oncogene Transcription (e.g., MYC) Transcription Elongation->Oncogene Transcription (e.g., MYC) Anti-apoptotic Protein Transcription (e.g., MCL-1) Anti-apoptotic Protein Transcription (e.g., MCL-1) Transcription Elongation->Anti-apoptotic Protein Transcription (e.g., MCL-1) Tumor Cell Proliferation Tumor Cell Proliferation Oncogene Transcription (e.g., MYC)->Tumor Cell Proliferation Anti-apoptotic Protein Transcription (e.g., MCL-1)->Tumor Cell Proliferation promotes survival Apoptosis Apoptosis Tumor Cell Proliferation->Apoptosis inhibition leads to

Caption: Simplified signaling pathway of CDK9 inhibition by KB-0742 and alvocidib.

Preclinical Efficacy: In Vitro and In Vivo Studies

In Vitro Cellular Assays

Both KB-0742 and alvocidib have demonstrated potent anti-proliferative and cytotoxic effects across a range of cancer cell lines.

Compound Cell Line Cancer Type IC50 / GI50 / GR50 Reference
KB-0742 22Rv1Prostate CancerGR50: 0.183 µM[1][2]
MV-4-11Acute Myeloid LeukemiaGR50: 0.288 µM[1][2]
TNBC Cell LinesTriple-Negative Breast CancerGI50: 530 nM - 1 µM; IC50: 600 nM - 1.2 µM[10]
Sarcoma Cell Lines (18 lines)Soft Tissue SarcomaMedian IC50: 0.8705 µM[11]
Alvocidib HCT116Colon CancerIC50: 13 nM[12]
A2780Ovarian CancerIC50: 15 nM[12]
PC3Prostate CancerIC50: 10 nM[12]
Mia PaCa-2Pancreatic CancerIC50: 36 nM[12]
LNCaPProstate CancerIC50: 16 nM[12]
K562Chronic Myelogenous LeukemiaIC50: 130 nM[12]
Hut78Cutaneous T-cell LymphomaIC50: 94 nM[13]
HL-60Acute Myeloid LeukemiaPotent inhibition[14]
In Vivo Animal Models

Preclinical studies using xenograft and patient-derived models have demonstrated the in vivo anti-tumor activity of both compounds.

Compound Model Cancer Type Dosing Regimen Efficacy Reference
KB-0742 22Rv1 XenograftProstate Cancer3-30 mg/kg, p.o., daily for 21 daysSignificant tumor growth reduction[1]
TNBC PDX ModelsTriple-Negative Breast CancerIntermittent dosing (3-days on/4-days off)Anti-tumor activity comparable to standard of care[5]
SCLC PDX ModelsSmall-Cell Lung CancerNot specifiedTumor growth inhibition (TGI) rate of 54% to 92%, with tumor regressions in 2 of 4 models[15][16]
Alvocidib OCI-AML3 XenograftAcute Myeloid Leukemia2.5 mg/kg, i.p.9.7% TGI as a single agent[17][18]
EOL-1 XenograftAcute Myeloid Leukemia6.5 mg/kg/day100% Complete Remission (CR)[19]
ML-2 XenograftAcute Myeloid Leukemia6.5 mg/kg/day80% CR[19]
Ramos XenograftB-cell Non-Hodgkin's Lymphoma6.5 mg/kg/day, Q2Dx3/week for 2 weeksT/C = 11%[19]

Clinical Efficacy and Safety

KB-0742 Dihydrochloride

KB-0742 is currently being evaluated in a Phase 1/2 clinical trial (NCT04718675) for patients with relapsed or refractory solid tumors and non-Hodgkin lymphoma.[3][5][20][21][22]

  • Preliminary Phase 1/2 Data (as of May 2024):

    • Data from 103 patients treated at 60mg and 80mg (three-days-on/four-days-off) showed manageable mild to moderate nausea and vomiting as the most common treatment-emergent adverse events.[23]

    • Notably, no grade 3/4 neutropenia was observed.[23]

    • Anti-tumor activity was observed, with stable disease responses in patients with platinum-resistant ovarian cancer and non-small-cell lung cancer.[23]

Alvocidib

Alvocidib has been investigated more extensively in the clinical setting, particularly for hematological malignancies.

  • Phase 2 Trial in Newly Diagnosed AML (NCT01349972):

    • A randomized trial compared alvocidib in combination with cytarabine (B982) and mitoxantrone (B413) (FLAM regimen) to the standard 7+3 regimen (cytarabine and daunorubicin).[24][25][26]

    • The FLAM regimen resulted in a higher complete remission (CR) rate compared to 7+3 alone (70% vs. 46%).[26]

    • However, there was no significant difference in overall survival (OS) or event-free survival (EFS).[25]

  • Phase 2 Trial in Relapsed/Refractory AML:

    • In a study of patients with relapsed/refractory AML, the FLAM regimen demonstrated an overall response rate of 28%.[27]

Experimental Protocols

Representative In Vitro Cell Viability Assay

Caption: A typical workflow for determining the IC50 of CDK9 inhibitors.

Methodology:

  • Cell Culture: Cancer cell lines are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Plating: Cells are seeded at a predetermined density (e.g., 5,000 cells/well) in 96-well plates and allowed to attach overnight.

  • Treatment: The following day, cells are treated with a range of concentrations of KB-0742 or alvocidib.

  • Incubation: Plates are incubated for a specified period, typically 72 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTS assay. The absorbance is measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Representative In Vivo Xenograft Study

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Mice are randomized into treatment and control groups.

  • Treatment Administration: KB-0742 is typically administered orally (p.o.), while alvocidib is often given via intraperitoneal (i.p.) injection, according to the specified dosing schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Efficacy Endpoints: Efficacy is determined by tumor growth inhibition (TGI), tumor regression, or complete remission (CR).

Conclusion

Both this compound and alvocidib are effective inhibitors of CDK9 with demonstrated anti-cancer activity. KB-0742's high selectivity for CDK9 and oral bioavailability are advantageous features that may translate to a better safety profile and patient convenience. Its clinical development is in the early stages, with promising preliminary data in solid tumors.

Alvocidib, while being a less selective, pan-CDK inhibitor, has a more extensive clinical history, particularly in acute myeloid leukemia, where it has shown the ability to induce high rates of complete remission in combination with chemotherapy.

The choice between these two agents for future research and clinical development will depend on the specific cancer type, the desired therapeutic window, and the tolerance for off-target effects. The ongoing clinical evaluation of KB-0742 will be crucial in further defining its role in cancer therapy and how it compares to more established CDK inhibitors like alvocidib.

References

Validating the On-Target Effects of KB-0742 Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of KB-0742 dihydrochloride's performance against other selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to KB-0742

KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of CDK9, a key regulator of transcriptional elongation.[1][2][3][4] CDK9, in complex with its cyclin partner (most commonly Cyclin T1), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), an essential step for the release of paused RNAP II and the transition to productive transcription elongation.[3][5] In many cancers, particularly those driven by oncogenes with short half-lives like MYC, there is a heightened dependence on transcriptional machinery, making CDK9 an attractive therapeutic target.[5][6] KB-0742 inhibits the kinase activity of CDK9, leading to a reduction in RNAP II phosphorylation, suppression of oncogenic gene transcription, and ultimately, cell cycle arrest and apoptosis in cancer cells.[1][3]

Comparative Analysis of CDK Inhibitor Potency and Selectivity

A critical attribute of a therapeutic kinase inhibitor is its selectivity for the intended target over other related kinases. Non-selective inhibition can lead to off-target effects and associated toxicities. KB-0742 demonstrates high potency for CDK9 and significant selectivity against other CDK family members, particularly those involved in cell cycle progression.

InhibitorCDK9/CycT1 IC50 (nM)CDK1/CycA IC50 (nM)CDK2/CycA IC50 (nM)CDK4/CycD1 IC50 (nM)CDK5/p25 IC50 (nM)CDK7/CycH IC50 (nM)Selectivity (CDK2/CDK9)
KB-0742 6[1][2][7]2980[2][8]397[2][8]3130[2][8]1820[2][8]1510[2][8]~66-fold
Atuveciclib (BAY-1143572) 13[6][9]1100[9]~1300 (100-fold selectivity)[6]-1600[9]-~100-fold[6]
AZD4573 14[10]370[10]>10,000[10]1100[10]-1100[10]>714-fold
GFH009 9[5]>100-fold selectivity[11]>100-fold selectivity[11]>100-fold selectivity[11]>100-fold selectivity[11]>100-fold selectivity[11]>100-fold
PRT2527 0.98[12]Highly Selective[12]Highly Selective[12]Highly Selective[12]Highly Selective[12]Highly Selective[12]Highly Selective
VIP152 4.5[13]Highly Selective[13]Highly Selective[13]Highly Selective[13]Highly Selective[13]Did not reach 50% inhibition at 10 µM[14]Highly Selective

Table 1: Comparison of IC50 values of different CDK9 inhibitors against a panel of cyclin-dependent kinases. A higher IC50 value indicates lower potency. Selectivity is represented as the ratio of IC50 for other CDKs to the IC50 for CDK9.

On-Target Effects of KB-0742 in Cellular Assays

The on-target activity of KB-0742 is validated by its effects on downstream signaling and cancer cell proliferation. Treatment with KB-0742 leads to a significant reduction in the phosphorylation of the RNA Polymerase II C-terminal domain at serine 2 (p-Ser2), a direct substrate of CDK9. This is accompanied by the downregulation of short-lived oncoproteins such as MYC.

Cell LineAssay TypeParameterValue
22Rv1 (Prostate Cancer)Western Blotp-RNAPII (Ser2) reductionSignificant reduction at 0.1-10 µM[1][2]
22Rv1 (Prostate Cancer)Cell ViabilityGR500.183 µM[1]
MV-4-11 (AML)Cell ViabilityGR500.288 µM[1]
Triple-Negative Breast Cancer (TNBC) Cell LinesCell ViabilityGI50530 nM - 1 µM[3]
Triple-Negative Breast Cancer (TNBC) Cell LinesCytotoxicityIC50600 nM - 1.2 µM[3]

Table 2: Summary of the on-target effects of KB-0742 in various cancer cell lines.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagent Preparation :

    • Prepare a serial dilution of KB-0742 in 100% DMSO.

    • Further dilute the compound in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT) to the desired final concentrations.

    • Prepare a solution of recombinant human CDK9/Cyclin T1 enzyme in kinase assay buffer.

    • Prepare a mixture of the kinase substrate (e.g., a peptide derived from the RNAP II CTD) and ATP in kinase assay buffer. A common ATP concentration used is 10 µM.

  • Kinase Reaction :

    • Add the diluted KB-0742 or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the CDK9/Cyclin T1 enzyme to the wells and incubate briefly.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the reaction at room temperature for a specified time (e.g., 60-120 minutes).

  • Signal Detection :

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of KB-0742 relative to the DMSO control.

    • Determine the IC50 value using non-linear regression analysis.

Western Blot for Phospho-RNA Polymerase II (p-Ser2)

This protocol is used to assess the effect of KB-0742 on the phosphorylation of RNAP II at Serine 2.

  • Cell Culture and Treatment :

    • Culture cancer cells (e.g., 22Rv1) to 70-80% confluency.

    • Treat the cells with varying concentrations of KB-0742 or DMSO for the desired time (e.g., 6 hours).

  • Cell Lysis :

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer :

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-RNAP II (Ser2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total RNAP II or a housekeeping protein like GAPDH.

  • Detection :

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on cell viability.

  • Cell Seeding :

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment :

    • Treat the cells with a serial dilution of KB-0742 or DMSO for a specified period (e.g., 72 hours).

  • MTT Incubation :

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading :

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Determine the GR50 (concentration for 50% growth rate inhibition) or IC50 (concentration for 50% inhibitory concentration) value using non-linear regression.

Visualizations

CDK9 Signaling Pathway

CDK9_Signaling_Pathway cluster_transcription Transcription Elongation cluster_inhibition Inhibition by KB-0742 PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII_paused Paused RNAP II PTEFb->RNAPII_paused Phosphorylates Ser2 of CTD Apoptosis Cell Cycle Arrest & Apoptosis RNAPII_elongating Elongating RNAP II RNAPII_paused->RNAPII_elongating Release mRNA mRNA transcript RNAPII_elongating->mRNA Oncogenes Oncogenes (e.g., MYC) Anti-apoptotic proteins mRNA->Oncogenes Translation KB0742 KB-0742 KB0742->PTEFb Inhibits

Caption: The signaling pathway of CDK9 in transcriptional regulation and its inhibition by KB-0742.

Experimental Workflow for Validating On-Target Effects

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo™) ic50 Determine IC50 for CDK9 kinase_assay->ic50 selectivity Kinase Selectivity Profiling (Panel of CDKs) kinase_assay->selectivity cell_treatment Treat Cancer Cells with KB-0742 ic50->cell_treatment western_blot Western Blot for p-RNAPII (Ser2) & MYC cell_treatment->western_blot viability_assay Cell Viability Assay (e.g., MTT) cell_treatment->viability_assay target_engagement Confirm Target Engagement western_blot->target_engagement antiproliferative_effect Determine Antiproliferative Effect (GR50/IC50) viability_assay->antiproliferative_effect xenograft Xenograft Models antiproliferative_effect->xenograft antitumor_activity Assess Anti-tumor Activity xenograft->antitumor_activity

References

KB-0742 Demonstrates Efficacy in Chemotherapy-Resistant Cancers, Preclinical Data Suggests

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New preclinical findings indicate that KB-0742, a potent and selective oral CDK9 inhibitor, exhibits significant antitumor activity in cancer models resistant to standard-of-care chemotherapies, including platinum-based agents, PARP inhibitors, paclitaxel (B517696), and gemcitabine. These data suggest that KB-0742 may offer a promising therapeutic option for patients with heavily pretreated and refractory tumors.

Recent studies presented at major cancer research conferences have highlighted the potential of KB-0742 to overcome mechanisms of chemotherapy resistance. In preclinical models of ovarian cancer, KB-0742 induced cell death in platinum- and PARP inhibitor (PARPi)-resistant cell lines. Notably, these chemoresistant lines demonstrated greater sensitivity to KB-0742 than their non-resistant counterparts. Furthermore, treatment with KB-0742 was shown to re-sensitize PARPi-resistant ovarian cancer cells to PARP inhibition.

In patient-derived organoid models of triple-negative breast cancer (TNBC) that were resistant to standard therapies, KB-0742 demonstrated superior inhibitory effects on cell growth when compared to paclitaxel and gemcitabine. These findings are supported by clinical case studies where patients with platinum-resistant ovarian cancer and heavily pretreated non-small cell lung cancer experienced stable disease following treatment with KB-0742.

Comparative Efficacy in Chemotherapy-Resistant Models

While specific quantitative data from direct head-to-head preclinical studies are not publicly available, the collective evidence points towards the potential of KB-0742 to be effective in tumors that have developed resistance to conventional chemotherapeutic agents.

Ovarian Cancer: Overcoming Platinum and PARP Inhibitor Resistance

A recent presentation at the 2024 AACR Ovarian Cancer Research Symposium detailed preclinical work demonstrating KB-0742's activity in resistant ovarian cancer models.[1][2] Key findings include:

  • Induction of Cell Death: KB-0742 triggered apoptosis in platinum- and PARPi-resistant ovarian cancer cell lines.[1][2]

  • Increased Sensitivity in Resistant Lines: Cell viability assays indicated that platinum- or PARPi-insensitive cell lines exhibited greater sensitivity to KB-0742.[1][2]

  • Re-sensitization to PARP Inhibitors: KB-0742 treatment sensitized PARPi-resistant ovarian cancer cells to the effects of PARP inhibitors.[1][2] This effect is attributed to the downregulation of key DNA repair proteins, BRCA1 and RAD51, creating a "BRCAness" phenotype.[1]

The table below summarizes the qualitative findings from these studies.

Cancer ModelChemotherapy Resistance ProfileEffect of KB-0742
Ovarian Cancer Cell LinesPlatinum-ResistantInduction of cell death; Greater sensitivity to KB-0742
Ovarian Cancer Cell LinesPARP Inhibitor-ResistantInduction of cell death; Greater sensitivity to KB-0742; Re-sensitization to PARP inhibitors
Triple-Negative Breast Cancer: Superiority in Treatment-Resistant Organoids

Data from the 2021 San Antonio Breast Cancer Symposium (SABCS) showcased the efficacy of KB-0742 in TNBC patient-derived organoids resistant to standard-of-care (SOC) agents.[3][4]

Cancer ModelChemotherapy Resistance ProfileComparative Efficacy of KB-0742
TNBC Patient-Derived OrganoidsResistant to Standard of Care (including paclitaxel and gemcitabine)Superior inhibitory effects on cell growth compared to paclitaxel and gemcitabine

Mechanism of Action and Rationale for Overcoming Resistance

KB-0742 is a highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. By inhibiting CDK9, KB-0742 leads to the downregulation of short-lived anti-apoptotic proteins and key oncogenic drivers, such as MYC. This mechanism is distinct from DNA-damaging agents like platinum compounds or agents targeting cell division like taxanes. This difference in the mechanism of action provides a strong rationale for the use of KB-0742 in tumors that have developed resistance to these conventional therapies.

The ability of KB-0742 to downregulate BRCA1 and RAD51, critical components of the homologous recombination DNA repair pathway, explains its ability to induce a "BRCAness" state and re-sensitize tumors to PARP inhibitors.

KB-0742_Mechanism_of_Action cluster_cytoplasm Cytoplasm CDK9 CDK9/ Cyclin T1 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Transcription Gene Transcription RNAPII->Transcription DNA DNA DNA->Transcription MYC MYC Transcription->MYC BRCA1_RAD51 BRCA1/RAD51 Transcription->BRCA1_RAD51 Anti_Apoptotic Anti-Apoptotic Proteins (e.g., MCL-1) Transcription->Anti_Apoptotic Cell_Survival Cell Survival & Proliferation MYC->Cell_Survival HR_Repair Homologous Recombination DNA Repair BRCA1_RAD51->HR_Repair Anti_Apoptotic->Cell_Survival KB0742 KB-0742 KB0742->CDK9 Inhibition Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibition

Caption: Mechanism of action of KB-0742.

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain. However, based on the descriptions, the following standard methodologies were likely employed.

Cell Viability Assays: Chemoresistant and parental cancer cell lines were likely seeded in 96-well plates and treated with a dose-response range of KB-0742 and relevant chemotherapeutic agents for a specified period (e.g., 72 hours). Cell viability would then be assessed using a metabolic assay such as MTT or CellTiter-Glo. The half-maximal inhibitory concentration (IC50) values would be calculated to determine the sensitivity of the cells to the different drugs.

Patient-Derived Organoid (PDO) Cultures: Tumor tissue from TNBC patients would be dissociated and cultured in a 3D matrix (e.g., Matrigel) with appropriate growth factors to form organoids. These PDOs, which closely mimic the original tumor, would then be treated with KB-0742, paclitaxel, and gemcitabine. The effect on organoid growth and viability would be measured using imaging and viability assays (e.g., CellTiter-Glo 3D).

Western Blotting for DNA Repair Proteins: To investigate the mechanism of PARPi sensitization, ovarian cancer cells would be treated with KB-0742 for a defined time. Whole-cell lysates would be collected, and protein concentrations determined. Equal amounts of protein would be separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against BRCA1, RAD51, and a loading control (e.g., GAPDH or β-actin).

Experimental_Workflow cluster_invitro In Vitro Studies start Start cell_lines Chemoresistant & Parental Cell Lines start->cell_lines pdo Patient-Derived Organoids (PDOs) start->pdo treatment Treatment with KB-0742 & Chemotherapy Agents cell_lines->treatment pdo->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay western_blot Western Blot for DNA Repair Proteins treatment->western_blot data_analysis Data Analysis (IC50, Growth Inhibition) viability_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Generalized experimental workflow.

Cross-Resistance

Currently, there is no publicly available data from studies that have specifically investigated the development of resistance to KB-0742 and subsequent cross-resistance to other chemotherapy agents. Further research is needed to understand the potential mechanisms of resistance to KB-0742 and to determine if acquired resistance to this agent would impact the efficacy of other anticancer drugs.

References

Efficacy of KB-0742 Dihydrochloride in Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-0742 dihydrochloride (B599025) is an orally bioavailable, potent, and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator, and its inhibition has emerged as a promising therapeutic strategy in cancers that are dependent on the continuous expression of oncogenes such as MYC. While early clinical data has demonstrated the single-agent activity of KB-0742, its therapeutic potential may be enhanced through combination with other targeted agents. This guide provides a comparative overview of the preclinical efficacy of KB-0742 in combination therapies, with a focus on available experimental data.

Mechanism of Action: The Rationale for Combination

KB-0742 exerts its anti-tumor effects by inhibiting CDK9, a component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation. In many cancers, oncogenic transcription factors like MYC drive the expression of genes essential for tumor growth and survival. By inhibiting CDK9, KB-0742 preferentially downregulates the transcription of short-lived mRNAs, including that of MYC, leading to cell cycle arrest and apoptosis in transcriptionally addicted cancer cells.

The rationale for combining KB-0742 with other anticancer agents is to target complementary survival pathways, overcome potential resistance mechanisms, and achieve synergistic anti-tumor activity.

Preclinical Efficacy of KB-0742 in Combination Therapy

Comparison with Afatinib (B358) in a Sarcoma Model

Preclinical evidence suggests that combining KB-0742 with the irreversible ErbB family blocker, afatinib, may offer enhanced anti-tumor activity in certain solid tumors. A study presented at the American Association for Cancer Research (AACR) Annual Meeting in 2022 evaluated this combination in a preclinical sarcoma model.

Key Findings:

  • The combination of KB-0742 and afatinib demonstrated an increased response compared to either agent administered as a monotherapy.

Data Summary:

While the publicly available abstract does not provide specific quantitative data on tumor growth inhibition, the qualitative finding of an "increased response" suggests a synergistic or additive effect. Further details from the full study are required for a comprehensive quantitative comparison.

Treatment GroupTumor ModelOutcomeQuantitative Data
KB-0742Sarcoma XenograftTumor Growth InhibitionNot Available
AfatinibSarcoma XenograftTumor Growth InhibitionNot Available
KB-0742 + AfatinibSarcoma XenograftIncreased Response vs. MonotherapyNot Available

Experimental Protocol:

Detailed experimental protocols for this specific study are not yet publicly available. However, a general methodology for such a preclinical in vivo study is outlined below.

Experimental Protocols

General Protocol for In Vivo Xenograft Studies

This protocol describes a general workflow for evaluating the efficacy of combination therapies in a mouse xenograft model.

  • Cell Line and Animal Model:

    • Select a suitable human cancer cell line (e.g., sarcoma cell line) for implantation.

    • Use immunodeficient mice (e.g., NOD-SCID or nude mice) to prevent rejection of human tumor cells.

  • Tumor Implantation:

    • Inject a suspension of cancer cells subcutaneously into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

  • Treatment Groups:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into the following treatment groups:

      • Vehicle control

      • KB-0742 monotherapy

      • Alternative agent (e.g., Afatinib) monotherapy

      • KB-0742 + Alternative agent combination therapy

  • Drug Administration:

    • Administer drugs according to a predefined schedule, dose, and route of administration (e.g., oral gavage for KB-0742).

  • Efficacy Evaluation:

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is typically tumor growth inhibition (TGI).

    • At the end of the study, tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and pharmacodynamic effects.

Signaling Pathways and Experimental Workflow

CDK9 Signaling Pathway and Point of Intervention for KB-0742

CDK9_Signaling_Pathway cluster_0 Transcription Elongation cluster_1 Oncogenic Signaling PTEFb P-TEFb Complex (CDK9 + Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation MYC MYC Oncogene PTEFb->MYC Promotes Transcription pRNAPII Phosphorylated RNAPII (Ser2) RNAPII->pRNAPII mRNA mRNA Transcript pRNAPII->mRNA Elongation DNA DNA Template MYC_protein MYC Protein MYC->MYC_protein Transcription & Translation Proliferation Cell Proliferation & Survival MYC_protein->Proliferation KB0742 KB-0742 KB0742->PTEFb Inhibition Experimental_Workflow cluster_0 In Vitro cluster_1 In Vivo CellCulture Sarcoma Cell Culture DrugTreatment_vitro Treat with KB-0742, Afatinib, or Combination CellCulture->DrugTreatment_vitro ViabilityAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) DrugTreatment_vitro->ViabilityAssay SynergyAnalysis Synergy Analysis (e.g., Chou-Talalay) ViabilityAssay->SynergyAnalysis Xenograft Establish Sarcoma Xenografts in Mice SynergyAnalysis->Xenograft Inform In Vivo Study Design Randomization Randomize Mice into Treatment Groups Xenograft->Randomization DrugTreatment_vivo Administer KB-0742, Afatinib, or Combination Randomization->DrugTreatment_vivo TumorMonitoring Monitor Tumor Growth and Body Weight DrugTreatment_vivo->TumorMonitoring EfficacyEndpoint Determine Tumor Growth Inhibition (TGI) TumorMonitoring->EfficacyEndpoint

Head-to-Head Comparison of CDK9 Inhibitors in MYC-Amplified Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of CDK9 inhibition in MYC-driven cancers, this guide offers an objective, data-driven comparison of key inhibitors. By summarizing preclinical data, detailing experimental methodologies, and visualizing critical pathways, this resource aims to facilitate informed decision-making in the pursuit of novel cancer therapeutics.

The MYC family of oncogenes, frequently amplified in a wide range of human cancers, represents a formidable challenge in drug development. Their role as master regulators of cell proliferation and survival makes them attractive therapeutic targets, yet their "undruggable" nature has spurred the exploration of indirect inhibitory strategies. One of the most promising approaches is the targeting of Cyclin-Dependent Kinase 9 (CDK9), a critical component of the positive transcription elongation factor b (P-TEFb) complex. CDK9 is essential for the transcriptional elongation of many short-lived mRNAs, including that of MYC itself and its downstream targets. Inhibition of CDK9 leads to the rapid depletion of MYC protein, triggering apoptosis in cancer cells addicted to its expression.

This guide provides a head-to-head comparison of several prominent CDK9 inhibitors that have been evaluated in MYC-amplified preclinical models: KB-0742, AZD4573, Enitociclib (VIP152), Fadraciclib (CYC065), and SNS-032.

Data Presentation: At-a-Glance Comparison of CDK9 Inhibitor Activity

The following tables summarize the in vitro and in vivo preclinical activity of selected CDK9 inhibitors in cancer models with MYC amplification or overexpression.

Table 1: In Vitro Efficacy of CDK9 Inhibitors in MYC-Amplified or High-Expressing Cancer Cell Lines
InhibitorCell LineCancer TypeIC50 / GI50 (nM)Reference(s)
KB-0742 TNBC Patient-Derived Cell LinesTriple-Negative Breast CancerCytostatic to Cytotoxic Effects[1]
Ovarian Cancer Patient-Derived Cell LinesOvarian CancerLower IC50 with increased MYC amplification[2]
AZD4573 MV4-11Acute Myeloid Leukemia (MYC-driven)GI50 = 11 nM, Caspase EC50 = 30 nM[3][4]
Hematological Cancers (Panel)Hematological MalignanciesMedian GI50 = 11 nM[3]
Enitociclib SU-DHL-4Diffuse Large B-Cell Lymphoma (MYC-amplified)IC50 = 43 - 152 nM (in a panel of 35 lymphoma lines)[5]
SU-DHL-10Diffuse Large B-Cell Lymphoma (MYC-overexpressing)IC50 = 43 - 152 nM (in a panel of 35 lymphoma lines)[5]
aRMS cell lines (Rh30, Rh41)Alveolar Rhabdomyosarcoma (MYCN-amplified)IC50 = 48 - 182 nM[6]
NBL cell lines (LAN1, SK-N-BE(2))Neuroblastoma (MYCN-amplified)IC50 = 39 - 123 nM[6]
Fadraciclib HL-60Acute Myeloid Leukemia (MYC-amplified)-[7]
TNBC cell lines (Cal51, MDA-MB-468)Triple-Negative Breast CancerIC50 ≤ 400 nM[8]
SNS-032 NGPNeuroblastoma (MYCN-amplified)IC50 = 95.7 nM[9]
SU-DHL-4Diffuse Large B-Cell Lymphoma-[10]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are reported as found in the cited literature. Direct comparison should be made with caution due to potential variations in experimental conditions.

Table 2: In Vivo Efficacy of CDK9 Inhibitors in MYC-Amplified Xenograft Models
InhibitorCancer ModelDosing RegimenKey OutcomesReference(s)
KB-0742 MYC-amplified TNBC PDX models60 mg/kg, PO, 3-days-on/4-days-offTumor growth inhibition comparable to standard of care.[11]
AZD4573 MV4-11 xenograft (AML)15 mg/kg, IV, twice weeklyTumor regression.[4]
AML, MM, DLBCL xenografts15 mg/kg, BID q2h, 2-days-on/5-days-offDurable tumor regressions.[3][12]
Enitociclib SU-DHL-10 xenograft (DLBCL)15 mg/kg, IV, once weeklyComplete tumor regression.[13]
JJN-3 xenograft (Multiple Myeloma)15 mg/kg, IV, single doseTransient inhibition of MYC, MCL1, and PCNA transcription.[14]
Fadraciclib HL-60 xenograft (AML)70 mg/kg, PO, 5 days/week for 2 weeks90% tumor growth inhibition.[7][15]
SNS-032 Omm1 xenograft (Uveal Melanoma)15 mg/kg/day, IPSignificant inhibition of tumor growth.[16]
SU-DHL-4 xenograft (DLBCL)-Inhibition of tumor growth.[10]

Note: PDX (Patient-Derived Xenograft), TNBC (Triple-Negative Breast Cancer), AML (Acute Myeloid Leukemia), MM (Multiple Myeloma), DLBCL (Diffuse Large B-Cell Lymphoma). Dosing regimens and outcomes are as reported in the cited literature.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams were generated using Graphviz.

CDK9_MYC_Pathway cluster_nucleus Nucleus CDK9_Inhibitor CDK9 Inhibitor (e.g., KB-0742, AZD4573) PTEFb P-TEFb Complex (CDK9/Cyclin T1) CDK9_Inhibitor->PTEFb Inhibits RNAPII_paused RNA Polymerase II (paused) PTEFb->RNAPII_paused Catalyzes RNAPII_elongating RNA Polymerase II (elongating) RNAPII_paused->RNAPII_elongating Phosphorylation of Ser2 MYC_mRNA MYC mRNA RNAPII_elongating->MYC_mRNA Transcription Elongation MYC_Gene MYC Gene MYC_Gene->RNAPII_paused Transcription Initiation MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Downstream_Targets MYC Target Genes (e.g., Mcl-1) MYC_Protein->Downstream_Targets Activates Transcription Target_mRNA Target mRNA Downstream_Targets->Target_mRNA Transcription Target_Protein Anti-apoptotic Proteins (e.g., Mcl-1) Target_mRNA->Target_Protein Translation Apoptosis Apoptosis Target_Protein->Apoptosis Inhibits

CDK9-MYC Signaling Pathway and Inhibition.

Western_Blot_Workflow A 1. Cell Culture & Treatment (MYC-amplified cell line + CDK9 inhibitor) B 2. Cell Lysis (RIPA buffer with protease/ phosphatase inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (e.g., anti-MYC, anti-p-RNAPII Ser2, anti-GAPDH) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL substrate) H->I J 10. Imaging & Analysis (Quantify band intensity) I->J

References

Synergistic Effects of KB-0742 Dihydrochloride with PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic anti-cancer effects observed when combining KB-0742 dihydrochloride (B599025) (istisociclib), a selective CDK9 inhibitor, with PARP inhibitors. The content herein summarizes preclinical findings, delineates the underlying molecular mechanisms, and offers detailed experimental protocols to aid in the design and interpretation of related studies.

Introduction to KB-0742 and PARP Inhibitors

KB-0742 (Istisociclib) is an orally bioavailable and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in the regulation of gene transcription. By inhibiting CDK9, KB-0742 can suppress the transcription of anti-apoptotic proteins and key oncogenes, such as MYC, making it a promising agent for transcriptionally addicted cancers.

PARP (Poly (ADP-ribose) polymerase) inhibitors are a class of targeted therapies that exploit deficiencies in DNA damage repair (DDR) pathways, particularly in cancers with mutations in BRCA1/2 genes. PARP enzymes are essential for the repair of single-strand DNA breaks. Inhibition of PARP in cancer cells with impaired homologous recombination (HR), a major pathway for double-strand break repair, leads to an accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.

Synergistic Interaction and Mechanism

Preclinical studies have demonstrated a significant synergistic effect between KB-0742 and PARP inhibitors, particularly in ovarian cancer models that have developed resistance to PARP inhibitors.[1][2] The primary mechanism underlying this synergy is the induction of a "BRCAness" phenotype in cancer cells that are proficient in homologous recombination.[2]

KB-0742, through its inhibition of CDK9-mediated transcription, leads to the downregulation of key proteins involved in the HR pathway, such as BRCA1 and RAD51.[2] This suppression of HR function mimics the genetic deficiency seen in BRCA-mutated tumors, rendering the cancer cells highly dependent on PARP for DNA repair. Consequently, the subsequent administration of a PARP inhibitor leads to a catastrophic accumulation of DNA damage, marked by an increase in γH2AX, and ultimately triggers apoptosis.[1][2]

This combination strategy effectively re-sensitizes PARP inhibitor-resistant tumors to treatment, expanding the potential clinical utility of both drug classes.

Synergy_Mechanism cluster_transcription Transcription Regulation cluster_dna_repair DNA Damage Repair CDK9 CDK9 P-TEFb P-TEFb CDK9->P-TEFb activates RNA_Pol_II RNA Polymerase II P-TEFb->RNA_Pol_II phosphorylates HR_Genes HR Repair Genes (e.g., BRCA1, RAD51) RNA_Pol_II->HR_Genes transcribes HR_Repair Homologous Recombination (HR) Repair HR_Genes->HR_Repair enables SSB Single-Strand Breaks (SSBs) PARP PARP SSB->PARP recruits DSB Double-Strand Breaks (DSBs) SSB->DSB leads to (if unrepaired) PARP->SSB repairs DSB->HR_Repair repaired by Cell_Death Apoptosis / Cell Death DSB->Cell_Death induces (if unrepaired) KB-0742 KB-0742 KB-0742->CDK9 inhibits PARP_Inhibitor PARP_Inhibitor PARP_Inhibitor->PARP inhibits DNA_Damage_Source Endogenous/Exogenous DNA Damage DNA_Damage_Source->SSB Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow start Seed Cells in 96-well Plate treat Add Drug(s) and Incubate (72h) start->treat reagent Add Viability Reagent (MTT/MTS) treat->reagent measure Measure Absorbance/ Fluorescence reagent->measure analyze Calculate IC50 and Synergy (CI) measure->analyze

References

Predicting Response to KB-0742: A Comparative Guide to Biomarkers for CDK9 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

KB-0742 dihydrochloride, a potent and selective oral inhibitor of cyclin-dependent kinase 9 (CDK9), is emerging as a promising therapeutic agent for transcriptionally addicted tumors. The core of its mechanism lies in the inhibition of CDK9, a key regulator of transcriptional elongation, which is often hijacked by cancer cells to drive the expression of oncogenes like MYC and fusion oncoproteins. Identifying patients most likely to benefit from KB-0742 is crucial for its clinical development and eventual application. This guide provides a comparative overview of biomarkers for predicting response to KB-0742, with supporting data and detailed experimental protocols.

Predictive Biomarkers for KB-0742

The leading candidate biomarkers for predicting response to KB-0742 are centered on the genetic alterations that lead to transcriptional addiction. These include:

  • MYC Amplification/Overexpression: The MYC family of oncogenes are potent transcription factors that are amplified or overexpressed in a significant portion of solid tumors, including triple-negative breast cancer, ovarian cancer, and lung cancer.[1] These tumors are highly dependent on continuous high-level transcription of MYC target genes for their survival and proliferation, making them theoretically sensitive to CDK9 inhibition. Preclinical studies have shown that MYC amplification is a driver of sensitivity to KB-0742.[2]

  • Transcription Factor Fusions (TFFs): Chromosomal rearrangements can lead to the formation of fusion genes that encode chimeric transcription factors. These fusion proteins aberrantly drive the expression of genes that promote cancer development. Sarcomas, in particular, are often characterized by specific TFFs. Clinical data for KB-0742 suggests that patients with TFF-positive tumors may have improved outcomes.[3]

Pharmacodynamic Biomarkers

Pharmacodynamic (PD) biomarkers are used to confirm target engagement and the biological effect of a drug. For KB-0742, the key PD biomarkers are:

  • Reduction of phosphorylated RNA Polymerase II at Serine 2 (pSer2-RNAPII): CDK9 directly phosphorylates the C-terminal domain of RNA Polymerase II at serine 2, a critical step for transcriptional elongation. A reduction in pSer2-RNAPII levels in tumor tissue or surrogate tissues like peripheral blood mononuclear cells (PBMCs) indicates successful target engagement by KB-0742.[2]

  • Decreased MYC Protein Levels: As a downstream consequence of CDK9 inhibition and subsequent transcriptional suppression, a decrease in the protein levels of short-lived oncoproteins like MYC is expected.[2]

Quantitative Data Summary

The following tables summarize the available clinical data for KB-0742 in biomarker-defined patient populations.

Table 1: Clinical Activity of KB-0742 in Patients with Transcription Factor Fusion (TFF)-Positive Soft Tissue Sarcoma (STS)

Biomarker StatusNumber of Patients (n)Disease Control Rate (DCR)Partial Response (PR)
TFF-Positive1842.8%1 (in myxoid liposarcoma)
TFF-NegativeNot specified29.4%Not specified

Data from a Phase 1/2 study of KB-0742.[3]

Table 2: Clinical Activity of KB-0742 in Other Solid Tumors

Tumor TypeNumber of Patients (n)Disease Control Rate (DCR)
Adenoid Cystic Carcinoma (ACC)1853.8%
Non-Small Cell Lung Cancer (NSCLC)683%

Data from a Phase 1/2 study of KB-0742.[3]

Comparison with Alternative CDK9 Inhibitors

While direct comparative trials are lacking, the following table provides an overview of other CDK9 inhibitors in development and their associated biomarkers.

Table 3: Comparison of CDK9 Inhibitors and Associated Biomarkers

DrugPrimary Indication(s)Key Predictive/Pharmacodynamic Biomarker(s)Available Efficacy Data in Biomarker-Defined Population
KB-0742 Solid Tumors (MYC-amplified, TFF-driven)MYC amplification, Transcription Factor Fusions, pSer2-RNAPII reduction, MYC protein reductionDCR of 42.8% in TFF-positive STS.[3]
Alvocidib (Flavopiridol) Acute Myeloid Leukemia (AML)MCL-1 dependenceIn a Phase 2 trial for relapsed/refractory AML with MCL-1 dependence, the composite CR rate was 56%.[4]
Enitociclib (BAY 1251152) Hematological Malignancies (e.g., Multiple Myeloma, NHL)MYC and MCL-1 mRNA downregulationIn a Phase 1 trial, 2 of 7 patients with DH-DLBCL (a MYC-driven lymphoma) achieved a complete response.[5]
Voruciclib AML, B-cell MalignanciesMCL-1 reductionIn a Phase 1 study in combination with venetoclax (B612062) for R/R AML, a DCR of 50% was observed in the initial cohort.[6]
AZD4573 Hematological MalignanciesMCL-1 suppressionCurrently in Phase 1 clinical trials.[7]

Signaling Pathways and Experimental Workflows

KB_0742_Mechanism_of_Action cluster_nucleus Nucleus CDK9_CyclinT CDK9/Cyclin T (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylation (Ser2) mRNA mRNA RNAPII->mRNA Transcriptional Elongation DNA DNA MYC_Gene MYC Gene MYC_Gene->mRNA TFF_Gene TFF Gene TFF_Gene->mRNA MYC_Protein MYC Protein mRNA->MYC_Protein Translation TFF_Protein TFF Protein mRNA->TFF_Protein Translation Apoptosis Apoptosis MYC_Protein->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MYC_Protein->Cell_Cycle_Arrest TFF_Protein->Apoptosis TFF_Protein->Cell_Cycle_Arrest KB0742 KB-0742 KB0742->CDK9_CyclinT Inhibition

Caption: Mechanism of action of KB-0742 in transcriptionally addicted tumor cells.

Biomarker_Analysis_Workflow cluster_assays Biomarker Assays cluster_biomarkers Detected Biomarkers cluster_prediction Prediction of Response Patient_Tumor_Biopsy Patient Tumor Biopsy FFPE_Block FFPE Block Patient_Tumor_Biopsy->FFPE_Block RNA_Extraction RNA Extraction FFPE_Block->RNA_Extraction DNA_Extraction DNA Extraction FFPE_Block->DNA_Extraction Protein_Extraction Protein Extraction FFPE_Block->Protein_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq FISH FISH DNA_Extraction->FISH IHC Immunohistochemistry (IHC) Protein_Extraction->IHC Western_Blot Western Blot Protein_Extraction->Western_Blot TFF Transcription Factor Fusions RNA_Seq->TFF MYC_Amp MYC Amplification FISH->MYC_Amp pSer2 pSer2-RNAPII Levels IHC->pSer2 MYC_Prot MYC Protein Levels Western_Blot->MYC_Prot Response_Prediction Predict Response to KB-0742 TFF->Response_Prediction MYC_Amp->Response_Prediction pSer2->Response_Prediction Pharmacodynamic MYC_Prot->Response_Prediction Pharmacodynamic

Caption: Experimental workflow for biomarker analysis for KB-0742.

Experimental Protocols

Detection of MYC Gene Amplification by Fluorescence In Situ Hybridization (FISH)

Principle: FISH is a cytogenetic technique that uses fluorescently labeled DNA probes to detect the presence or absence of specific DNA sequences on chromosomes. For MYC amplification, a probe specific to the MYC gene locus is used to count the number of gene copies per cell.

Methodology:

  • Tissue Preparation:

    • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm thick) are mounted on positively charged slides.

    • Slides are baked overnight at 60°C.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 minutes).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) and finally in deionized water.

  • Pretreatment:

    • Treat slides with a pre-treatment solution (e.g., 0.2N HCl) to unmask the target DNA.

    • Digest with a protease (e.g., pepsin) to remove nuclear proteins. The time and temperature of this step need to be optimized for the specific tissue type.

  • Probe Hybridization:

    • Apply a dual-color FISH probe set containing a probe for the MYC gene (e.g., labeled with a red fluorophore) and a control probe for the centromere of chromosome 8 (e.g., labeled with a green fluorophore).

    • Denature the probe and the target DNA simultaneously by heating the slides on a hot plate.

    • Hybridize overnight in a humidified chamber at 37°C.

  • Post-Hybridization Washes:

    • Wash the slides in a series of stringent wash buffers to remove unbound probe.

  • Counterstaining and Visualization:

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

    • Visualize the signals using a fluorescence microscope equipped with appropriate filters.

  • Interpretation:

    • Count the number of MYC signals and chromosome 8 centromere signals in at least 50-100 non-overlapping tumor cell nuclei.

    • MYC amplification is typically defined as a MYC/CEP8 ratio of ≥ 2.0.

Detection of Transcription Factor Fusions by RNA Sequencing

Principle: RNA sequencing (RNA-seq) allows for a comprehensive analysis of the transcriptome. Fusion transcripts can be identified by detecting RNA sequences that map to two different genes.

Methodology:

  • RNA Extraction:

    • Extract total RNA from FFPE tumor tissue sections using a commercially available kit optimized for FFPE samples.

    • Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) from the total RNA.

    • Fragment the remaining RNA and synthesize cDNA.

    • Ligate sequencing adapters to the cDNA fragments.

    • Amplify the library by PCR.

  • Sequencing:

    • Sequence the prepared library on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to a reference human genome and transcriptome.

    • Use a fusion detection algorithm (e.g., STAR-Fusion, Arriba) to identify reads that span the junction of two different genes.

    • Filter and annotate the identified fusion candidates to remove artifacts and prioritize clinically relevant fusions.

  • Validation (Optional but Recommended):

    • Validate the presence of high-priority fusion transcripts using an orthogonal method such as RT-PCR and Sanger sequencing.

Detection of pSer2-RNAPII by Immunohistochemistry (IHC)

Principle: IHC uses antibodies to detect the presence and localization of specific proteins in tissue sections. A primary antibody specific to the phosphorylated serine 2 residue of the RNA Polymerase II C-terminal domain is used.

Methodology:

  • Tissue Preparation and Deparaffinization/Rehydration:

    • As described in the FISH protocol.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath.

  • Blocking:

    • Block endogenous peroxidase activity with a hydrogen peroxide solution.

    • Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).

  • Primary Antibody Incubation:

    • Incubate the slides with a primary antibody specific for pSer2-RNAPII at an optimized dilution overnight at 4°C.

  • Secondary Antibody and Detection:

    • Incubate with a biotinylated secondary antibody that recognizes the primary antibody.

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Develop the signal with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with hematoxylin.

    • Dehydrate the slides through a graded series of ethanol and xylene.

    • Mount with a coverslip.

  • Interpretation:

    • Assess the intensity and percentage of nuclear staining in tumor cells. A semi-quantitative scoring system (e.g., H-score) can be used to quantify the expression levels. A decrease in the H-score in post-treatment biopsies compared to pre-treatment biopsies would indicate a pharmacodynamic effect.

This guide provides a framework for understanding and utilizing biomarkers to predict the response to KB-0742. As more clinical data becomes available, the predictive power of these biomarkers will be further refined, paving the way for a more personalized approach to cancer therapy with CDK9 inhibitors.

References

A Comparative Analysis of KB-0742 Dihydrochloride: A New Wave of Selective CDK9 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of highly selective and potent kinase inhibitors is a paramount objective in the development of targeted therapies. This guide provides a detailed comparative analysis of KB-0742 dihydrochloride, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), against other notable CDK9 inhibitors. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to be an invaluable resource for informed decision-making in research and development.

Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulator, and its dysregulation is implicated in various cancers. KB-0742 is an orally bioavailable small molecule that potently and selectively inhibits CDK9.[1][2][3][4] Its mechanism of action involves binding to CDK9, thereby preventing the phosphorylation of RNA Polymerase II and leading to the inhibition of transcription of key anti-apoptotic and oncogenic proteins like MYC.[5][6] This guide will delve into a comparative analysis of its selectivity and potency alongside other CDK9 inhibitors.

Quantitative Comparison of Kinase Inhibitor Potency and Selectivity

The following table summarizes the in vitro potency (IC50) of KB-0742 and a selection of other CDK9 inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. A lower IC50 value indicates greater potency. The selectivity is represented by the fold-difference in IC50 values for CDK9 compared to other kinases, where a higher number indicates greater selectivity.

InhibitorCDK9 IC50 (nM)Other Kinases IC50 (nM)Selectivity (Fold)Reference(s)
KB-0742 6 (CDK9/cyclin T1)CDK1/cyclin B: >10000 CDK2/cyclin E: 1300 CDK4/cyclin D1: >10000 CDK7/cyclin H: 1200>166-fold vs CDK2, CDK7; >1666-fold vs CDK1, CDK4[1][3][7]
AZD4573 <4 (CDK9)>10-fold selective against other CDKs>10[2][8][9]
VIP152 (Namacaciclib) 4.5 (low ATP)Potent and selective for CDK9High[10][11]
PRT2527 0.98Highly selectiveHigh[6][12][13]
GFH009 (Tambiciclib) 9 (CDK9/Cyclin T1)Negligible affinity for other CDKsHigh[14][15][16]
Flavopiridol (Alvocidib) 6 - 25CDK1: 30 CDK2: 40-200 CDK4: 20-40 CDK7: 875Pan-CDK inhibitor[17][18][19][20]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration. Direct comparisons should be made with caution when data is compiled from different sources.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the potency and selectivity of kinase inhibitors.

Biochemical Kinase Assay (e.g., TR-FRET)

This assay quantitatively measures the enzymatic activity of a purified kinase and the inhibitory effect of a compound.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common format. In the absence of inhibition, the kinase phosphorylates a substrate, and a europium-labeled antibody binds to the phosphorylated substrate, bringing it in proximity to an Alexa Fluor® 647-labeled tracer. This results in a high TR-FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the signal.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., KB-0742) in DMSO. Prepare solutions of recombinant CDK9/Cyclin T1 enzyme, a suitable peptide substrate (e.g., CDK7/9tide), and ATP in a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[21]

  • Kinase Reaction: In a 384-well plate, add the test inhibitor or DMSO (vehicle control). Add the CDK9/Cyclin T1 enzyme and allow a brief pre-incubation. Initiate the reaction by adding a mixture of the substrate and ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[21]

  • Detection: Stop the kinase reaction by adding a solution containing EDTA and the TR-FRET detection reagents (europium-labeled antibody and Alexa Fluor® 647-labeled tracer).[21]

  • Data Analysis: Measure the TR-FRET signal using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.[21]

Cellular Target Engagement Assay (e.g., CETSA)

The Cellular Thermal Shift Assay (CETSA) is used to verify that a compound binds to its intended target within a cellular context.

Principle: The binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability. CETSA measures this change in thermal stability.[22][23]

Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the test inhibitor at various concentrations or a vehicle control (DMSO) for a specified duration (e.g., 1-2 hours).[22]

  • Heating: Harvest the cells and lyse them. Aliquot the cell lysate and heat the aliquots across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling.[22]

  • Fractionation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[23]

  • Analysis: Analyze the amount of soluble CDK9 in the supernatant by Western blot using a CDK9-specific antibody.[22]

  • Data Interpretation: Quantify the band intensities to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.[22]

Visualizing Molecular Pathways and Experimental Processes

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental workflows.

CDK9_Signaling_Pathway cluster_regulation Regulation of Transcription cluster_inhibition Inhibition by KB-0742 RNA_Pol_II RNA Polymerase II Promoter Promoter-Proximal Pausing RNA_Pol_II->Promoter Binds to DNA Transcription_Elongation Productive Transcription Elongation RNA_Pol_II->Transcription_Elongation Release from Pausing P_TEFb P-TEFb (CDK9/Cyclin T1) Promoter->P_TEFb Recruitment P_TEFb->RNA_Pol_II Phosphorylates Ser2 of CTD Anti_apoptotic_Oncogenic_Proteins Anti-apoptotic & Oncogenic Proteins (e.g., MYC, MCL-1) Transcription_Elongation->Anti_apoptotic_Oncogenic_Proteins Leads to expression of KB_0742 KB-0742 KB_0742->P_TEFb Binds and Inhibits

Caption: CDK9 signaling pathway and the mechanism of inhibition by KB-0742.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Compound_Synthesis Compound Synthesis (e.g., KB-0742) Kinase_Assay In Vitro Kinase Assay (e.g., TR-FRET) Compound_Synthesis->Kinase_Assay IC50_Determination IC50 Determination (Potency) Kinase_Assay->IC50_Determination Kinase_Panel_Screening Kinase Panel Screening (Selectivity) IC50_Determination->Kinase_Panel_Screening Cell_Culture Cancer Cell Line Culture Kinase_Panel_Screening->Cell_Culture Target_Engagement Target Engagement Assay (e.g., CETSA) Cell_Culture->Target_Engagement Downstream_Signaling Western Blot for Downstream Targets (p-RNA Pol II, MYC) Cell_Culture->Downstream_Signaling Cell_Viability Cell Viability Assay (Anti-proliferative Effects) Cell_Culture->Cell_Viability

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Handling KB-0742 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling KB-0742 dihydrochloride (B599025). Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

KB-0742 dihydrochloride is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), categorized as a biologically active compound requiring stringent handling procedures to mitigate exposure risks.[1][2][3][4] While a specific Safety Data Sheet (SDS) should always be consulted prior to handling, this guide outlines the minimum personal protective equipment (PPE), operational plans for handling and disposal, and experimental considerations based on established best practices for potent pharmaceutical compounds.

Essential Personal Protective Equipment (PPE)

Due to its potent nature, handling this compound necessitates a comprehensive PPE strategy to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired PPE
Receiving & Unpacking - Double Nitrile Gloves- Lab Coat- Safety Glasses
Weighing & Aliquoting - Double Nitrile Gloves (outer pair changed frequently)- Disposable Gown- Safety Goggles or Face Shield- N95 Respirator (or higher)
Solution Preparation - Double Nitrile Gloves- Disposable Gown- Safety Goggles or Face Shield- Use of a Chemical Fume Hood is Mandatory
In Vitro/In Vivo Dosing - Nitrile Gloves- Lab Coat- Safety Glasses
Waste Disposal - Double Nitrile Gloves- Disposable Gown- Safety Goggles
Spill Cleanup - Double Nitrile Gloves (heavy-duty)- Disposable Gown- Safety Goggles or Face Shield- N95 Respirator (or higher)

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contamination is suspected.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps for safe management of this compound within a laboratory setting.

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_experimentation Experimentation cluster_disposal Waste Disposal receiving Receiving: - Inspect package integrity. - Wear appropriate PPE. storage Storage: - Store in a designated, labeled,  and ventilated area away from  incompatible materials. receiving->storage weighing Weighing: - Use a ventilated balance enclosure. - Handle as a potent powder. storage->weighing dissolving Dissolution: - Prepare solutions in a certified  chemical fume hood. - Use appropriate solvents (e.g., DMSO). weighing->dissolving experiment Experimental Use: - Follow standard laboratory procedures  for in vitro and in vivo studies. dissolving->experiment waste_collection Waste Segregation: - Collect all contaminated materials  in designated hazardous waste containers. experiment->waste_collection waste_disposal Disposal: - Dispose of waste through the institution's  Environmental Health and Safety (EHS) office. waste_collection->waste_disposal

References

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